Veliparib
Description
This compound is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair; poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 34 investigational indications.
an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAHVYVRKWKWKQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238456 | |
| Record name | Veliparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-00-9 | |
| Record name | Veliparib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veliparib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912444009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Veliparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Veliparib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VELIPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01O4K0631N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Veliparib: A Technical Guide to its Role in PARP-1 and PARP-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core mechanisms of Veliparib (ABT-888), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. This compound's role in disrupting DNA repair pathways has positioned it as a significant agent in oncology research, particularly in the context of synthetic lethality and as a potentiator of DNA-damaging therapies. This document provides a detailed overview of its mechanism of action, quantitative inhibitory data, experimental protocols, and the signaling pathways it modulates.
Introduction to this compound and PARP Inhibition
The PARP family of proteins comprises over 15 enzymes involved in various cellular processes, including DNA repair, cell cycle regulation, and transcription.[1] PARP-1 is the most abundant and well-characterized member, playing a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] Upon detecting a DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage.[2][3]
This compound is a small-molecule inhibitor that targets the catalytic activity of both PARP-1 and PARP-2.[1][4][5] By blocking PARP, this compound prevents the repair of SSBs.[1] These unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1] In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with defects in the HR pathway, such as those with mutations in the BRCA1 or BRCA2 genes, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1] This concept, where the simultaneous loss of two pathways leads to cell death while the loss of either one alone is viable, is known as synthetic lethality.[1][5]
Chemical and Physical Properties
This compound is a benzimidazole derivative with potent, orally bioavailable PARP inhibitory activity.[6]
| Property | Value | Source |
| Chemical Name | 2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | [1][4][6] |
| Molecular Formula | C₁₃H₁₆N₄O | [6] |
| Molecular Weight | 244.29 g/mol | [6][7] |
Mechanism of Action
This compound functions primarily as a catalytic inhibitor of PARP-1 and PARP-2.[1][4][7][8][9] It competes with the native substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of the PARP enzymes, thereby preventing the synthesis of PAR chains.[2][3]
A key aspect of PARP inhibitor mechanism is "PARP trapping," where the inhibitor not only blocks catalytic activity but also traps the PARP enzyme on the DNA at the site of a break.[2][10][11] These trapped PARP-DNA complexes are considered more cytotoxic than the unrepaired SSBs alone, as they can physically obstruct DNA replication and transcription.[10][12] Compared to other clinical PARP inhibitors like niraparib and olaparib, this compound is considered a potent catalytic inhibitor but a relatively weak PARP trapper.[1][10][11]
The inhibition of PARP by this compound leads to the potentiation of DNA-damaging agents like chemotherapy and radiation.[12][13] By preventing the repair of DNA lesions induced by these agents, this compound enhances their cytotoxic effects.[12]
Quantitative Data
Inhibitory Activity of this compound
This compound demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes in cell-free assays.
| Target | Parameter | Value (nM) | Assay Type | Source |
| PARP-1 | Kᵢ | 5.2 | Cell-free | [1][4][7][8][9] |
| PARP-2 | Kᵢ | 2.9 | Cell-free | [1][4][7][8][9] |
| PARP-1 | IC₅₀ | 1.42 | Cell-free (Transcreener) | [14] |
| PARP-2 | IC₅₀ | 1.5 | Cell-free (Transcreener) | [14] |
| PARP Activity | EC₅₀ | 2 | C41 Cells | [7][9] |
In Vitro Cellular Activity
The cytotoxic effect of this compound as a single agent is often modest, but it significantly enhances the effects of DNA-damaging agents.
| Cell Line | Assay Type | IC₅₀ (µM) | Notes | Source |
| Jurkat | Cell Viability (MTS) | 3 | Single agent, 96 hrs | [8] |
| A4-Fuk | Growth Inhibition | 43.57 | Single agent | [7] |
| JVM-2 | Growth Inhibition | 42.92 | Single agent | [7] |
| MOLT-4 | Growth Inhibition | 42.25 | Single agent | [7] |
| NTERA-2 CisR | Cell Viability | Not specified | Synergistic with cisplatin (0.1 µg/ml) and this compound (75 µM) | [15] |
Experimental Protocols
Cell-Free PARP Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound against purified PARP-1 and PARP-2 enzymes.
Methodology:
-
Assay Buffer Preparation: Prepare a buffer containing 50 mM Tris (pH 8.0) and 1 mM DTT.[7]
-
Reaction Mixture: In a 96-well plate, combine the assay buffer with 200 nM biotinylated histone H1 (as a PAR acceptor), 200 nM single-stranded DNA (slDNA, to activate PARP), and 1.5 µM [³H]NAD⁺ (the radiolabeled substrate).[7][9]
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant PARP-1 (e.g., 1 nM) or PARP-2 (e.g., 4 nM) enzyme.[7][9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a potent PARP inhibitor at a high concentration, such as 1.5 mM benzamide.[7][9]
-
Capture: Transfer the reaction mixture to a streptavidin-coated plate (e.g., FlashPlate) to capture the biotinylated histones.
-
Detection: After washing away unincorporated [³H]NAD⁺, measure the radioactivity of the captured PARylated histones using a microplate scintillation counter.[7][9]
-
Analysis: Calculate the percentage of PARP inhibition relative to the vehicle control and determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol outlines the use of a luminescent assay to measure the effect of this compound, alone or in combination with other agents, on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well white-walled plate at a density of 3,000–5,000 cells per well and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with various concentrations of this compound, a DNA-damaging agent (e.g., cisplatin), or a combination of both.[15] Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified duration, typically 72 hours.[15]
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo™, to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[15]
-
Signal Stabilization: Incubate the plate at room temperature for approximately 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.[15]
-
Analysis: Normalize the data to the vehicle-treated control cells to determine the relative cell viability and calculate IC₅₀ values.
Signaling Pathways Modulated by this compound
Disruption of Base Excision Repair
This compound's primary mechanism involves the direct inhibition of PARP-1 and PARP-2, which are essential for the Base Excision Repair (BER) pathway that resolves single-strand DNA breaks.
Synthetic Lethality in HR-Deficient Cells
The clinical efficacy of PARP inhibitors like this compound is most pronounced in tumors with a pre-existing defect in the Homologous Recombination (HR) repair pathway, a prime example of synthetic lethality.
Conclusion
This compound is a potent catalytic inhibitor of PARP-1 and PARP-2, disrupting the repair of single-strand DNA breaks. This mechanism not only forms the basis for its single-agent activity in tumors with homologous recombination deficiencies through synthetic lethality but also establishes its role as a powerful sensitizer to chemotherapy and radiation. While its PARP-trapping potential is less pronounced than other inhibitors, its well-characterized inhibitory profile and oral bioavailability have made it a valuable tool in numerous clinical trials.[1][4][5][16][17][18] The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PARP inhibition.
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel modifications of PARP inhibitor this compound increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C13H16N4O | CID 11960529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 12. Poly (ADP) ribose polymerase enzyme inhibitor, this compound, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharmadive.com [biopharmadive.com]
- 17. oncologynews.com.au [oncologynews.com.au]
- 18. aacrjournals.org [aacrjournals.org]
Veliparib: A Technical Guide to its Radiosensitizing Potential in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is an orally bioavailable, potent small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[1] In tumor cells with pre-existing defects in DSB repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), this accumulation of DSBs can lead to synthetic lethality.[1] Furthermore, the inhibition of PARP-mediated DNA repair can sensitize cancer cells to the DNA-damaging effects of ionizing radiation, making this compound a promising radiosensitizing agent across a variety of solid tumors.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the role of this compound as a radiosensitizer, details key experimental methodologies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: Radiosensitization through PARP Inhibition
Ionizing radiation induces a variety of DNA lesions, including SSBs and DSBs. The cytotoxic effects of radiation are primarily attributed to unrepaired or misrepaired DSBs. PARP enzymes are rapidly activated by DNA strand breaks and play a crucial role in the repair of SSBs.[3] By inhibiting PARP, this compound potentiates the effects of radiation through several mechanisms:
-
Inhibition of Single-Strand Break Repair: this compound blocks the catalytic activity of PARP, preventing the synthesis of poly(ADP-ribose) chains that are necessary to recruit other DNA repair proteins to the site of damage. This leads to the persistence of SSBs.[1]
-
Conversion of SSBs to DSBs: During DNA replication, unrepaired SSBs can be converted into DSBs when encountered by the replication machinery. These replication-associated DSBs are particularly toxic to cells.
-
Impairment of Double-Strand Break Repair: While PARP is primarily involved in SSB repair, it also has roles in DSB repair pathways, including non-homologous end joining (NHEJ).[3] this compound's potentiation of fractionated radiation suggests an impairment of both single- and double-strand break repair pathways.[1]
The following diagram illustrates the core mechanism of this compound-mediated radiosensitization.
Preclinical and Clinical Evidence: Quantitative Data Summary
This compound has been investigated as a radiosensitizing agent in a wide range of solid tumors in both preclinical models and clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Studies of this compound as a Radiosensitizer
| Tumor Type | Model System | This compound Dose | Radiation Dose | Key Findings | Reference(s) |
| Pancreatic Cancer | MiaPaCa-2 orthotopic xenografts | 25 mg/kg | 5 Gy | Significant tumor growth inhibition and increased survival with combination therapy. | [3] |
| Medulloblastoma | D425 intracranial xenografts | Not specified | 18 Gy multifractionated CSI | Significantly increased survival with combination therapy compared to CSI alone. | [4][5][6][7] |
| Colorectal Cancer | CT26 and MC38 cell lines | Not specified | Not specified | Potent radiosensitization observed in both cell lines. | [8][9] |
| Endometrial Cancer | Ishikawa cell xenografts | Not specified | 2 Gy | Enhanced radiosensitization with a ratio of 1.229. | [10] |
| Small Cell Lung Cancer | NCI-H446 and NCI-H82 cell lines | 1.6 µmol/L and 800 nmol/L | Not specified | Talazoparib showed greater radiosensitization than this compound at equivalent enzymatic inhibitory concentrations. | [11] |
Table 2: Clinical Trials of this compound with Radiotherapy
| Tumor Type | Phase | N | This compound Dose | Radiation Regimen | Key Outcomes | Reference(s) |
| Glioblastoma (Newly Diagnosed) | I | 24 | 10 mg BID (reduced) | Standard RT with Temozolomide | Combination with RT was severely myelosuppressive, even at reduced doses; trial terminated. | [12][13][14] |
| Non-Small Cell Lung Cancer (Brain Metastases) | II | 307 | 50 mg or 200 mg BID | 30 Gy in 10 fractions (WBRT) | No statistically significant difference in overall survival compared to placebo. | [2][15] |
| Rectal Cancer (Locally Advanced) | I | 32 | Dose escalation | 50.4 Gy in 28 fractions with capecitabine | Pathological complete response rate of 28%; 73% of patients had histologic downstaging. | [16] |
| Inflammatory/Locally Recurrent Breast Cancer | I | 30 | 50, 100, 150, or 200 mg BID | 50 Gy + 10 Gy boost | Rate of severe acute toxicity was relatively low; recommended phase II dose of 50 mg BID due to late toxicities. | [17] |
| Pancreatic Cancer (Locally Advanced) | I | 30 | MTD: 40 mg BID | 36 Gy in 15 fractions with gemcitabine | Median overall survival of 15 months; combination was safe and tolerable at the recommended phase 2 dose. | [18][19] |
| Head and Neck Squamous Cell Carcinoma | I | Not specified | RP2D: 350 mg BID | With induction carboplatin-paclitaxel | Combination was well-tolerated; 24-month overall survival of 77.8%. | [20] |
Detailed Experimental Protocols
In Vitro Radiosensitization Assay (Clonogenic Survival)
This protocol is a generalized representation based on methodologies described for medulloblastoma and other cancer cell lines.[4][6][7]
-
Cell Culture: Human cancer cell lines (e.g., D425 for medulloblastoma) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded for clonogenic assay. After 24 hours, cells are treated with a predetermined concentration of this compound or vehicle control.
-
Irradiation: Following a pre-incubation period with this compound (e.g., 1 hour), cells are irradiated with single doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.
-
Colony Formation: After irradiation, cells are incubated for a period allowing for colony formation (typically 10-14 days).
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing ≥50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing to the plating efficiency of non-irradiated control cells. Dose-enhancement ratios are calculated to quantify the radiosensitizing effect.
The following diagram outlines the experimental workflow for a clonogenic survival assay.
In Vivo Xenograft Studies
This protocol is a composite based on studies in pancreatic cancer and medulloblastoma.[3][4][6][7]
-
Animal Models: Athymic nude mice are used.
-
Tumor Implantation: Human cancer cells (e.g., MiaPaCa-2 for pancreatic cancer, D425 for medulloblastoma) are implanted orthotopically or subcutaneously.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using methods such as bioluminescence imaging or caliper measurements.
-
Treatment Groups: Once tumors reach a specified size, animals are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.
-
Drug Administration: this compound is administered orally at a specified dose and schedule (e.g., 25 mg/kg daily).
-
Irradiation: Tumors are irradiated with a prescribed dose and fractionation schedule (e.g., 5 Gy single dose or 18 Gy multifractionated).
-
Endpoint Analysis: Primary endpoints typically include tumor growth delay and overall survival. Secondary endpoints may involve immunohistochemical analysis of tumor tissue for markers of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX).
The following diagram depicts the workflow for in vivo xenograft studies.
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Combination Therapy with Radiation and PARP Inhibition Enhances Responsiveness to Anti-PD-1 Therapy in Colorectal Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. A Multi-Site Phase I Trial of this compound with Standard Radiation and Temozolomide in Patients with Newly Diagnosed Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. National Cancer Institute (NCI) State of the Science: Targeted Radiosensitizers in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. A phase 1 study of this compound, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Phase I Trial Adding Poly(ADP-ribose) Polymerase Inhibitor this compound to Induction Carboplatin-Paclitaxel in Patients with Head and Neck Squamous Cell Carcinoma: Alliance A091101 - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Veliparib in Novel Cancer Cell Line Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Veliparib (ABT-888), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2. This document details this compound's mechanism of action, experimental protocols for its assessment in cancer cell lines, and quantitative data from various in vitro studies. It is intended to serve as a comprehensive resource for researchers investigating PARP inhibitors in novel cancer models.
Introduction to this compound
This compound is an oral small-molecule inhibitor of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept, known as synthetic lethality, is the primary rationale for using PARP inhibitors in HR-deficient tumors. Preclinical studies have shown that this compound can potentiate the effects of DNA-damaging agents, such as platinum-based chemotherapy and radiation, expanding its potential application to a broader range of solid tumors.[1]
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains at sites of DNA damage. This inhibition disrupts the recruitment of DNA repair proteins, stalling the repair of SSBs. While some PARP inhibitors also "trap" the PARP enzyme on DNA, creating a toxic protein-DNA complex, this compound is known to have weaker trapping efficiency compared to other inhibitors like olaparib or talazoparib.[2] The primary mechanism relies on catalytic inhibition, leading to the accumulation of SSBs which collapse replication forks, generating DSBs. In HR-deficient cells, the inability to repair these DSBs results in apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize quantitative data from preclinical studies of this compound in various cancer cell line models.
Table 1: Single-Agent this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Reference |
| CFPAC-1 | Ductal Adenocarcinoma | 52.6 | [3] |
| BxPC-3 | Adenocarcinoma | 100.9 | [3] |
| HPAC | Ductal Adenocarcinoma | 102.0 | [3] |
Data derived from 72-hour MTT assays.[3]
Table 2: Potentiation of Chemotherapy by this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | ERCC1 Status | Combination | Combination Index (CI) | Interpretation | Reference |
| HCC827 | Low | This compound (50 µM) + Cisplatin (1 µM) | < 0.99 | Synergism | [4] |
| PC9 | Low | This compound (50 µM) + Cisplatin (3 µM) | < 0.70 | Strong Synergism | [4] |
| A549 | High | This compound (50 µM) + Cisplatin (10 µM) | > 1.01 | Antagonism | [4] |
| H157 | High | This compound (50 µM) + Cisplatin (10 µM) | > 1.01 | Antagonism | [4] |
CI values calculated from clonogenic survival assays. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 3: Synergistic Effects of this compound and Cisplatin in Germ Cell Tumor Cell Lines
| Cell Line | Combination | Effect on Cell Viability | Combination Index (CI) | Interpretation | Reference |
| NTERA-2 CisR | This compound (75 µM) + Cisplatin (0.1 µg/ml) | 34% reduction | < 1.0 | Synergism | [5][6] |
| NCCIT CisR | This compound + Cisplatin | No sensitization | > 1.0 | Antagonism | [5][6] |
Data derived from luminescent cell viability assays after 3 days of treatment.[5][6]
Table 4: this compound in Combination with Temozolomide (TMZ) in Glioblastoma (GBM) Cell Lines
| Cell Line | TMZ Sensitivity | Combination | Effect | Reference |
| U251 | Sensitive | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |
| U251TMZ | Resistant | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |
| T98G | Resistant | This compound (10 µM) + TMZ (100 µM) | Enhanced cytotoxicity | [1] |
This compound enhanced TMZ cytotoxicity in all tested GBM models in vitro, with more pronounced effects in TMZ-resistant lines.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline standard protocols for key experiments used to evaluate this compound.
Cell Viability Assay (MTT/MTS or Luminescent-Based)
This assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, alone or in combination with another agent (e.g., cisplatin). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT: Add 50 µL of serum-free media and 50 µL of MTT solution (5 mg/ml) to each well. Incubate for 3-4 hours. Add 150 µL of MTT solvent (e.g., DMSO) to dissolve the formazan crystals.
-
For Luminescent (e.g., CellTiter-Glo®): Equilibrate the plate and reagent to room temperature. Add 100 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
MTT: Read the absorbance at 570 nm using a microplate reader.
-
Luminescent: Measure luminescence using a plate reader (e.g., GloMax).
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine IC50 values using appropriate software (e.g., GraphPad Prism).
Clonogenic Survival Assay
This assay assesses the ability of a single cell to undergo indefinite proliferation to form a colony, providing a measure of long-term cytotoxicity.
Protocol:
-
Cell Seeding: Seed a low, predetermined number of cells (e.g., 200-2000 cells/well, dependent on cell line) into 6-well plates.
-
Drug Treatment: Allow cells to adhere, then treat with this compound and/or other agents (e.g., radiation, cisplatin) for a specified duration (e.g., 24 hours). For combination studies, cells are often pre-incubated with this compound for 2 hours before adding the second agent.
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate for 8-21 days, allowing colonies to form.
-
Fixing and Staining:
-
Carefully remove the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 20 minutes.
-
Remove methanol and stain with 0.5% crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count colonies containing ≥50 cells either manually or using an automated colony counter.
-
Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition. Plot survival curves to assess the long-term impact of the treatment.
Western Blot for DNA Damage Markers
This technique is used to detect and quantify proteins involved in the DNA damage response, such as PARP and γH2AX (a marker for DSBs).
Protocol:
-
Cell Lysis: After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-γH2AX, anti-PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., Actin or GAPDH).
Mechanisms of Resistance to this compound
Despite initial responses, cancer cells can develop resistance to PARP inhibitors. Understanding these mechanisms is critical for developing strategies to overcome them.
-
Restoration of Homologous Recombination: Secondary or reversion mutations in BRCA1/2 can restore their function, re-establishing HR proficiency and thus resistance to PARP inhibitors.
-
Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of this compound, diminishing its efficacy.
-
Replication Fork Stabilization: Mechanisms that protect stalled replication forks from degradation can prevent the formation of lethal DSBs, conferring resistance.
-
Loss of Key Proteins: Silencing of genes like SLFN11 has been shown to confer resistance to PARP inhibitors by affecting DNA damage repair and replication stress.
Conclusion and Future Directions
This compound continues to be a valuable tool in oncology research, particularly for its potential to sensitize tumors to conventional DNA-damaging therapies. The exploration of this compound in novel cancer cell line models, especially those with specific genetic backgrounds beyond BRCA mutations, is essential for identifying new patient populations that may benefit from this targeted therapy. Future research should focus on identifying predictive biomarkers of response and resistance, as well as exploring novel combination strategies to overcome acquired resistance. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to design and execute rigorous preclinical evaluations of this compound.
References
- 1. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Veliparib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1][2][3] PARP enzymes are critical components of the cellular machinery for DNA single-strand break repair through the base excision repair pathway.[2] Inhibition of PARP by this compound leads to an accumulation of single-strand breaks, which can subsequently result in the formation of double-strand breaks during DNA replication.[2] In tumor cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inability to repair these double-strand breaks leads to genomic instability, cell cycle arrest, and ultimately apoptosis.[2] This concept of "synthetic lethality" forms the primary basis for the use of PARP inhibitors in oncology.[2][4]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a crucial preclinical step in evaluating its therapeutic potential. The information is intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound competitively inhibits the binding of NAD+ to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) chains.[5] This action inhibits the recruitment of DNA repair proteins to sites of single-strand DNA damage. In cancer cells with competent HR repair, these lesions can be repaired. However, in HR-deficient tumors, the accumulation of unrepaired single-strand breaks leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks, resulting in cell death.[2]
Figure 1: Mechanism of action of this compound in HR-deficient cancer cells.
Quantitative Data from Preclinical Xenograft Studies
The efficacy of this compound, both as a monotherapy and in combination with other agents, has been evaluated in various mouse xenograft models. The following tables summarize key quantitative data from representative studies.
| Cell Line | Mouse Model | This compound Dose & Schedule | Combination Agent(s) | Key Findings |
| SET2 (MPN) | NOD/SCID/IL-2Rγnull (NSG) | 3 mg/kg daily, 5 days/week, intraperitoneal | Busulfan (25 mg/kg weekly) | This compound alone did not improve survival. The combination of this compound and Busulfan significantly increased survival compared to Busulfan alone (p=0.02).[6] |
| NTERA-2 CisR (GCT) | SCID beige | 25 mg/kg/day, intraperitoneal | Cisplatin (3 mg/kg/day) | The combination of this compound and Cisplatin did not inhibit the growth of cisplatin-resistant xenografts.[7] |
| MDA-MB-231 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |
| HCC70 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |
| MDA-MB-436 (TNBC) | Beige SCID | 20 mg/kg or 60 mg/kg, three times daily for 3 days, oral gavage | Carboplatin (60 mg/kg) | This compound penetration into xenograft tumors was heterogeneous.[8] |
| BRCA1-deficient mammary tumors | BRCA1Co/Co;MMTV-Cre;p53+/- | 100 mg/kg in diet, continuous | None (monotherapy) | Continuous feeding of this compound significantly delayed tumor development.[9] |
| Ishikawa (Endometrial) | Nude mice | Not specified in vivo dose | Radiotherapy (2 Gy x 5d) | This compound enhanced the biological effects of irradiation by increasing DNA double-strand breaks and apoptosis-related protein expression.[10] |
MPN: Myeloproliferative Neoplasm; GCT: Germ Cell Tumor; TNBC: Triple-Negative Breast Cancer
Experimental Protocols
General Considerations for Xenograft Studies
-
Animal Models: Immunodeficient mice such as NOD/SCID, NSG, or nude mice are commonly used to prevent rejection of human tumor xenografts.
-
Cell Lines: The choice of cell line is critical and should be based on the research question, considering factors such as the tumor type, genetic background (e.g., BRCA status), and sensitivity to DNA-damaging agents.
-
Tumor Implantation: Human tumor cells are typically implanted subcutaneously or orthotopically into the mice. For subcutaneous models, a suspension of 2 x 10^5 to 5 x 10^6 cells in a suitable medium (e.g., DMEM) with or without an extracellular matrix mixture is common.[6][7]
-
Monitoring: Tumor growth should be monitored regularly (e.g., weekly) by caliper measurements.[7][9] Animal health, including body weight, should also be monitored.
-
Ethical Considerations: All animal studies must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9]
Protocol for this compound Administration
1. Materials:
-
This compound (ABT-888)
-
Vehicle for solubilization (e.g., sterile water, saline, or a specific formulation as recommended by the supplier)
-
Syringes and needles for administration (oral gavage or intraperitoneal injection)
-
Animal balance
-
Calipers for tumor measurement
2. This compound Preparation:
-
Prepare a stock solution of this compound at the desired concentration. The vehicle will depend on the route of administration. For oral administration, this compound can often be dissolved in sterile water. For intraperitoneal injection, a saline solution may be appropriate.
-
Ensure the final formulation is sterile and suitable for injection or oral gavage.
3. Dosing and Administration Schedule:
-
The dosage of this compound can range from 3 mg/kg to 100 mg/kg, depending on the study design and whether it is used as a single agent or in combination.[6][7][8][9]
-
The administration schedule can also vary, from daily injections for a set number of days per week to continuous administration in the diet.[6][9]
-
For oral gavage, carefully administer the calculated volume of this compound solution directly into the stomach of the mouse using a gavage needle.
-
For intraperitoneal injection, inject the this compound solution into the peritoneal cavity.
4. Combination Therapy:
-
If using this compound in combination with another agent, the timing of administration is crucial. The second agent (e.g., a chemotherapeutic) can be administered before, concurrently with, or after this compound. This will depend on the hypothesized mechanism of synergy.
5. Efficacy Assessment:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: (Length x Width^2) / 2).
-
Monitor animal survival.
-
At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3), or for pharmacokinetic analysis.[10]
Figure 2: Experimental workflow for a this compound xenograft study.
Conclusion
This compound has demonstrated significant preclinical activity in various mouse xenograft models, particularly in tumors with underlying DNA repair defects and in combination with DNA-damaging agents. The protocols and data presented here provide a foundation for researchers to design and conduct in vivo studies to further explore the therapeutic potential of this compound. Careful consideration of the animal model, tumor cell line, and dosing regimen is essential for obtaining robust and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly (ADP) ribose polymerase enzyme inhibitor, this compound, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ashpublications.org [ashpublications.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Heterogeneous drug penetrance of this compound and carboplatin measured in triple negative breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PARP inhibitors, this compound and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Veliparib with Cisplatin for In-Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in-vitro cytotoxicity assays to evaluate the synergistic effects of Veliparib, a PARP (poly(ADP-ribose) polymerase) inhibitor, in combination with the chemotherapeutic agent Cisplatin.
The combination of this compound and Cisplatin is a promising strategy in cancer therapy. Cisplatin induces DNA damage, primarily in the form of intra- and inter-strand crosslinks, which blocks DNA replication and transcription, ultimately leading to cell death.[1][2] this compound inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1] The inhibition of PARP-mediated DNA repair can potentiate the cytotoxic effects of DNA-damaging agents like Cisplatin, particularly in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.[1] This combination aims to create a "synthetic lethality" scenario, where the dual targeting of DNA repair pathways leads to enhanced cancer cell death.
Data Presentation: Summary of In-Vitro Studies
The following table summarizes quantitative data from various in-vitro studies investigating the combination of this compound and Cisplatin in different cancer cell lines.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Cisplatin Concentration | Key Findings | Reference |
| NTERA-2 CisR | Germ Cell Tumor (Cisplatin-Resistant) | Luminescent Viability Assay | 75 µM | 0.1 µg/ml | Combination achieved a 34% reduction in cell viability, compared to a 13% reduction with Cisplatin alone. The combination showed a synergistic effect (Combination Index < 1). | [3][4] |
| NCCIT CisR | Germ Cell Tumor (Cisplatin-Resistant) | Luminescent Viability Assay | Various | Various | The combination of this compound and Cisplatin showed an antagonistic effect (Combination Index > 1). | [3][4] |
| HCC827 and PC9 | Non-Small Cell Lung Cancer (ERCC1-low) | Clonogenic Survival Assay | 5, 10, 50 µM | 1, 3, 10 µM | This compound preferentially increased the cytotoxicity of Cisplatin. The most significant cytotoxic effects were observed with simultaneous incubation followed by continuous this compound exposure. | [5] |
| A549 and H157 | Non-Small Cell Lung Cancer (ERCC1-high) | Clonogenic Survival Assay | 5, 10, 50 µM | 1, 3, 10 µM | This compound did not significantly increase the cytotoxicity of Cisplatin. | [5] |
| Calu6-FP6 | Non-Small Cell Lung Cancer | RNA-seq (in vivo xenograft) | Not specified | Not specified | Combination treatment led to synergistic effects on genes involved in DNA repair, cell cycle, and EMT. | [6] |
Signaling Pathway
The synergistic effect of combining this compound and Cisplatin is primarily mediated through the disruption of the DNA Damage Response (DDR) pathway.
Caption: Signaling pathway of this compound and Cisplatin synergy.
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assessment using a Luminescent Cell Viability Assay
This protocol is adapted from methodologies used in studies evaluating the synergistic effects of this compound and Cisplatin.[3][4]
1. Materials:
-
Cancer cell line of interest (e.g., NTERA-2 CisR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or water)
-
96-well clear-bottom white plates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Multimode plate reader with luminescence detection capabilities
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Cisplatin in complete medium.
-
A combination matrix is recommended to assess synergy. For example, use a range of Cisplatin concentrations (e.g., 0.01, 0.1, 1, 10 µg/ml) with a fixed concentration of this compound (e.g., 75 µM), and vice versa.
-
Include wells for untreated controls, vehicle controls (DMSO for this compound), and single-agent controls for both drugs.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot dose-response curves and determine the IC50 values for each drug alone and in combination.
-
Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4]
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cytotoxicity.[5]
1. Materials:
-
Cancer cell line of interest (e.g., HCC827)
-
Complete cell culture medium
-
This compound and Cisplatin
-
6-well plates
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Standard cell culture equipment
2. Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with various concentrations of this compound, Cisplatin, or the combination.
-
Different treatment schedules can be investigated[5]:
-
Simultaneous incubation with both drugs for a defined period (e.g., 24 hours).
-
Sequential treatment (e.g., Cisplatin for 24 hours, followed by this compound).
-
Simultaneous incubation followed by continuous exposure to this compound after Cisplatin washout.
-
-
After the treatment period, wash the cells with PBS and add fresh, drug-free medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, or until colonies are visible.
-
Replace the medium every 2-3 days.
-
-
Staining and Counting:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 30 minutes.
-
Gently wash with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
5. Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.
-
Plot survival curves to visualize the cytotoxic effects.
-
Combination Index can also be calculated based on the surviving fractions.
Experimental Workflow
The following diagram illustrates a typical workflow for an in-vitro cytotoxicity assay combining this compound and Cisplatin.
Caption: Workflow for in-vitro cytotoxicity assay.
References
- 1. Phase I Study of this compound (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
Application Notes and Protocols for Veliparib and Temozolomide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable small-molecule inhibitor of the DNA repair enzymes poly(ADP-ribose) polymerase 1 and 2 (PARP-1 and PARP-2). Temozolomide (TMZ) is an oral alkylating agent that induces cytotoxic DNA lesions. The combination of this compound and temozolomide represents a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in DNA repair pathways.
The primary mechanism of action for this combination therapy lies in the synergistic induction of tumor cell death. Temozolomide methylates DNA at several positions, with the most cytotoxic lesion being O6-methylguanine (O6-meG), along with N7-methylguanine (N7-meG) and N3-methyladenine (N3-meA).[1] While O6-meG is primarily repaired by O6-methylguanine-DNA methyltransferase (MGMT), the N7-meG and N3-meA lesions are repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[1][2]
This compound inhibits PARP's enzymatic activity, preventing the repair of single-strand breaks (SSBs) that arise during the BER process. These unrepaired SSBs can then collapse replication forks during DNA synthesis, leading to the formation of highly cytotoxic double-strand breaks (DSBs).[3] In tumors with compromised DNA repair mechanisms, such as those with MGMT promoter hypermethylation, the addition of a PARP inhibitor like this compound can significantly enhance the cytotoxic effects of temozolomide.[4] This synthetic lethality approach has been the rationale for numerous preclinical and clinical investigations in various cancers, including glioblastoma and melanoma.[5][6]
These application notes provide a summary of preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the efficacy of this compound and temozolomide combination therapy.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and temozolomide, both as single agents and in combination, in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Temozolomide IC50 (µM) | Combination IC50 (this compound + Temozolomide) | Reference |
| U251 | Glioblastoma | >10 | ~50 | 10 µM this compound + ~20 µM TMZ | [7] |
| T98G | Glioblastoma | >10 | >100 | 10 µM this compound + ~50 µM TMZ | [7] |
| GBM12 | Glioblastoma | Not specified | ~25 | 1 µM this compound + <25 µM TMZ | [7] |
| MEL270 | Uveal Melanoma | Not specified | Not specified | Not specified | [8] |
| OMM1 | Uveal Melanoma | Not specified | Not specified | Not specified | [8] |
| A375 | Melanoma | Not specified | Not specified | Not specified | [9] |
| Mewo | Melanoma | Not specified | Not specified | Not specified | [9] |
In Vivo Tumor Growth Inhibition
This table presents data on the anti-tumor efficacy of this compound and temozolomide combination therapy in xenograft models.
| Xenograft Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (%) | Reference |
| GBM12 (subcutaneous) | Glioblastoma | This compound + Temozolomide vs. Temozolomide alone | Significant delay in tumor progression | [7] |
| U251TMZ (subcutaneous) | Glioblastoma | This compound + Temozolomide vs. Temozolomide alone | No significant difference | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and temozolomide on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., U251, T98G, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and temozolomide in complete growth medium.
-
Treat the cells with varying concentrations of this compound, temozolomide, or the combination. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound and temozolomide using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound and Temozolomide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound, temozolomide, or the combination for 48-72 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
DNA Damage Assay (γ-H2AX Immunofluorescence)
This protocol is for visualizing and quantifying DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).
Materials:
-
Cancer cell lines
-
Coverslips in 6-well plates
-
This compound and Temozolomide
-
4% Paraformaldehyde (PFA) in PBS for fixation[15]
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[16]
-
Blocking buffer (e.g., 5% BSA in PBS)[15]
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody[16]
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, temozolomide, or the combination for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.[15]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[15]
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[17]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and temozolomide in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell lines (e.g., GBM12, A375) mixed with Matrigel
-
This compound (formulated for oral gavage)
-
Temozolomide (formulated for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells mixed with an equal volume of Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound + temozolomide).
-
Administer this compound and temozolomide according to a predetermined schedule. A common regimen is oral gavage of this compound twice daily and oral gavage or intraperitoneal injection of temozolomide once daily for 5 consecutive days, followed by a rest period.[7]
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a specified number of cycles or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for γ-H2AX).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. How to sensitize glioblastomas to temozolomide chemotherapy: a gap-centered view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 study of the PARP inhibitor this compound in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized phase II study evaluating this compound (ABT-888) with temozolomide in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Adding this compound to Temozolomide for Patients With MGMT-Methylated Glioblastoma: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Veliparib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Veliparib (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes PARP-1 and PARP-2.[1] These enzymes are critical components of the cellular machinery for DNA damage repair. By inhibiting PARP, this compound prevents the repair of single-strand DNA breaks, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This mechanism, known as synthetic lethality, forms the basis of this compound's therapeutic potential in various solid tumors, including breast, ovarian, and non-small cell lung cancer.[2]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental procedures to guide researchers in their studies.
Pharmacokinetic Properties of this compound
The pharmacokinetic profile of this compound has been characterized in numerous clinical trials, both as a monotherapy and in combination with various chemotherapeutic agents.[3][4] Generally, this compound exhibits rapid absorption and is predominantly eliminated through urinary excretion of the unchanged drug.[5]
Population Pharmacokinetic Models
Population PK modeling has been instrumental in understanding the disposition of this compound and identifying key factors influencing its variability among patients. Both one- and two-compartment models have been successfully applied to describe the pharmacokinetics of this compound.
-
One-Compartment Model: A one-compartment model with first-order absorption and linear elimination has been shown to adequately characterize this compound pharmacokinetics in a large meta-analysis of 1470 patients.[4][6]
-
Two-Compartment Model: In other studies, a two-compartment model with delayed first-order absorption has been used to describe the plasma concentration-time profiles of this compound and its primary active metabolite, M8.[1]
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from various studies.
Table 1: Population Pharmacokinetic Parameters of this compound (One-Compartment Model) [3][6]
| Parameter | Value | Covariates of Influence |
| Apparent Oral Clearance (CL/F) | 20.9 L/h | Creatinine Clearance (CLCR) |
| Apparent Volume of Distribution (Vd/F) | 173 L | Lean Body Mass (LBM) |
| Absorption Rate Constant (Ka) | - | - |
| Half-life (t½) | ~5.9 - 6.1 hours | - |
Table 2: Population Pharmacokinetic Parameters of this compound (Two-Compartment Model) [1][7]
| Parameter | Value (for a typical subject) | Covariates of Influence |
| Total Clearance (CLR/F + CLNR/F) | 17.3 L/h | Creatinine Clearance (CLCR) |
| Central Volume of Distribution (Vc/F) | 98.7 L | Lean Body Mass (LBM) |
| Peripheral Volume of Distribution (Vp/F) | 48.3 L | - |
| Inter-compartmental Clearance (Q/F) | 10.1 L/h | - |
| Absorption Lag Time (Tlag) | 0.22 h | - |
Pharmacodynamic Properties of this compound
The primary pharmacodynamic effect of this compound is the inhibition of PARP activity. This is most commonly assessed by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity, in peripheral blood mononuclear cells (PBMCs) and tumor tissue.[2]
PAR Inhibition
Administration of this compound leads to a dose-dependent reduction in PAR levels. Significant inhibition (at least 50%) of PAR in PBMCs has been observed at doses ranging from 50 to 500 mg.[1] In a phase 1 study, this compound reduced tumor PAR levels by 35% to 99% after 13 twice-daily doses.[8]
Table 3: this compound Dose and PAR Inhibition in PBMCs [1][9]
| This compound Dose | Median PAR Inhibition |
| 50 mg | >50% |
| 100 mg | >50% |
| 200 mg | >50% |
| 300 mg | >50% |
| 400 mg | >50% |
| 500 mg | >50% |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound targets the DNA damage response pathway. The following diagram illustrates the mechanism of action of this compound, leading to synthetic lethality in BRCA-deficient cancer cells.
Caption: Mechanism of this compound-induced synthetic lethality.
Experimental Workflow for PK/PD Modeling
A typical workflow for the pharmacokinetic and pharmacodynamic modeling of this compound involves several key steps, from clinical sample collection to data analysis and model building.
Caption: Workflow for this compound PK/PD modeling.
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Human Plasma using LC-MS/MS
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials:
-
Human plasma samples collected in heparinized tubes.[10]
-
This compound analytical standard.
-
Internal standard (e.g., A620223).[10]
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Water (LC-MS grade).
-
UPLC-MS/MS system.
3. Sample Preparation: [10]
- Thaw frozen plasma samples at room temperature.
- To a 100 µL aliquot of plasma, add 0.5 mL of acetonitrile containing the internal standard.
- Vortex vigorously for 30 seconds.
- Centrifuge at 1200 x g for 10 minutes at room temperature.
- Transfer 450 µL of the supernatant to a new tube.
- Evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
4. UPLC-MS/MS Conditions (example): [11][12]
- Column: UPLC HSS T3 column.
- Mobile Phase: Gradient elution with methanol and water containing formic acid.
- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
- Quantification: Based on the peak area ratio of this compound to the internal standard against a calibration curve.
5. Data Analysis:
- Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Protocol 2: Measurement of PAR Levels in PBMCs
1. Objective: To quantify the pharmacodynamic effect of this compound by measuring PAR levels in PBMCs.
2. Materials:
-
Whole blood samples collected in heparinized tubes.
-
Ficoll-Paque for PBMC isolation.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Commercially available PAR ELISA kit.
-
Microplate reader.
3. PBMC Isolation:
- Dilute whole blood with an equal volume of PBS.
- Carefully layer the diluted blood over Ficoll-Paque.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully collect the PBMC layer (the "buffy coat").
- Wash the PBMCs twice with PBS.
- Count the cells and store the cell pellet at -80°C until analysis.
4. PAR Measurement (ELISA): [2][5]
- Lyse the PBMC pellets according to the instructions of the PAR ELISA kit.
- Determine the total protein concentration of the lysates.
- Perform the PAR ELISA according to the manufacturer's protocol.
- Read the absorbance on a microplate reader.
- Calculate the PAR concentration based on the standard curve and normalize to the total protein concentration.
5. Data Analysis:
- The percentage of PAR inhibition is calculated relative to baseline (pre-dose) levels for each patient.
Protocol 3: Population Pharmacokinetic Modeling
1. Objective: To develop a population pharmacokinetic model to describe the time course of this compound concentrations and identify sources of variability.
2. Software:
-
NONMEM (Nonlinear Mixed-Effects Modeling) or a similar software package.
- Data Preparation: Compile a dataset containing this compound plasma concentrations, dosing information, sampling times, and patient covariates (e.g., age, weight, renal function).
- Structural Model Development:
- Test one- and two-compartment structural models with first-order absorption (with or without a lag time).
- Select the base structural model based on goodness-of-fit plots and statistical criteria (e.g., objective function value).
- Inter-individual Variability Model:
- Assume a log-normal distribution for the inter-individual variability on the PK parameters (e.g., CL/F, Vc/F).
- Covariate Analysis:
- Perform a stepwise forward inclusion and backward elimination process to identify significant covariates influencing the PK parameters.
- Test covariates such as creatinine clearance, lean body mass, age, sex, and co-administered medications.
- Model Validation:
- Use techniques such as visual predictive checks and bootstrap analysis to evaluate the performance and robustness of the final model.
This comprehensive guide provides a foundation for researchers and drug development professionals to design and execute studies on the pharmacokinetic and pharmacodynamic modeling of this compound. The provided protocols offer a starting point for laboratory procedures, which should be further optimized and validated for specific experimental conditions.
References
- 1. Parent-Metabolite Pharmacokinetic Modeling and Pharmacodynamics of this compound (ABT-888), a PARP Inhibitor, in Patients With BRCA 1/2-Mutated Cancer or PARP-Sensitive Tumor Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I Study of this compound in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modeling of this compound (ABT-888) in patients with non-hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Clinical Trial of the Poly(ADP-ribose) Polymerase Inhibitor this compound and Weekly Topotecan in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Population Pharmacokinetic Meta-Analysis of this compound, a PARP Inhibitor, Across Phase 1/2/3 Trials in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics and site of action exposures of this compound with topotecan plus carboplatin in patients with haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trial Design [bio-protocol.org]
- 9. A phase I study of this compound in combination with metronomic cyclophosphamide in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive method for determination of this compound (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
Veliparib in combination with radiation therapy experimental design
Application Notes: Veliparib as a Radiosensitizer
Introduction
This compound (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are critical components of the DNA damage response (DDR) network.[1][2][3] Ionizing radiation (RT), a cornerstone of cancer therapy, induces a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). Cells rely on efficient DNA repair mechanisms to survive radiation-induced damage. The strategic combination of this compound with radiation therapy is based on the principle of "synthetic lethality" and radiosensitization, aiming to overwhelm the cancer cell's ability to repair DNA damage and enhance tumor cell killing.[4][5]
Mechanism of Action: Radiosensitization by PARP Inhibition
Radiation therapy causes DNA SSBs, which are typically repaired by the Base Excision Repair (BER) pathway, a process where PARP-1 plays a key role.[5] PARP-1 detects the SSB, binds to the site, and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins.
When this compound inhibits PARP, the repair of these SSBs is stalled. During DNA replication, the replication fork encounters the unrepaired SSB, leading to the collapse of the fork and the formation of a more lethal DNA DSB.[4] In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, cell death.[2] Even in HR-proficient cells, the sheer volume of DSBs created by this combination can overwhelm the repair capacity, thus sensitizing the tumor to radiation.[5] This makes the combination of this compound and radiation a promising strategy across various tumor types.[2]
Caption: Mechanism of this compound-induced radiosensitization.
Preclinical Experimental Design & Protocols
Preclinical evaluation of this compound as a radiosensitizer involves a combination of in vitro cell-based assays and in vivo animal models to establish efficacy and mechanisms of action before moving to human trials.
Caption: General experimental workflow for in vitro studies.
In Vitro Data Summary
The combination of this compound and radiation has been shown to decrease cell survival and delay DNA damage repair across various cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment Details | Key Quantitative Finding | Reference |
| D425 | Medulloblastoma | Clonogenic Assay | This compound + 2 Gy Radiation | Significant reduction in colony formation vs. either agent alone. | [6][7] |
| D425 | Medulloblastoma | Immunofluorescence | This compound + 2 Gy Radiation | Significant increase in γH2AX foci vs. radiation alone. | [7] |
| H460 | Non-Small Cell Lung | Tumor Growth Delay | This compound + Radiation | Tumor growth delay of 13.5 days for combo vs. 7 days for RT alone. | [8] |
| SUM-190 | Inflammatory Breast Cancer | Clonogenic Assay | 1µM Olaparib (another PARPi) + RT | Radiation enhancement ratio (rER) of 1.45. | [9] |
| U251 | Glioblastoma | Clonogenic Assay | E7016 (another PARPi) + RT | Dose enhancement factor ≥1.4. | [8] |
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like radiation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
X-ray irradiator
-
Crystal Violet staining solution (0.5% in methanol)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a predetermined density (e.g., 200-5000 cells/well, depending on radiation dose) to yield approximately 50-100 colonies per well. Allow cells to attach overnight.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound (or DMSO vehicle control) for a specified time (e.g., 2-4 hours) before irradiation.
-
Irradiation: Irradiate the plates with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the drug-containing medium with fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the plates with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 30 minutes.
-
Counting & Analysis: Gently rinse the plates with water and allow them to air dry. Count the colonies containing ≥50 cells. Calculate the Surviving Fraction (SF) for each treatment group and plot the data to generate survival curves.
Protocol 2: Immunofluorescence (IF) for γH2AX Foci
This protocol visualizes DNA DSBs by staining for phosphorylated H2AX (γH2AX), a marker for these lesions.[10][11]
Materials:
-
Cells grown on coverslips in 12-well plates
-
Paraformaldehyde (4% in PBS)
-
Triton X-100 (0.3% in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. The next day, treat with this compound and/or irradiate as per the experimental design.
-
Fixation: At desired time points post-irradiation (e.g., 30 min, 4h, 24h), wash cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.[10]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 for 30 minutes.[12]
-
Blocking: Wash three times with PBS. Block with 5% BSA for 30 minutes to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium containing DAPI to stain the nuclei.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using an automated software like Fiji.[10][11]
Protocol 3: Western Blot for DNA Damage Response Proteins
This technique is used to detect and quantify key proteins involved in the DNA damage response, such as PAR, γH2AX, and Chk1/2.[13][14]
Materials:
-
RIPA buffer with protease/phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAR, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Protein Extraction: Following treatment and irradiation, harvest cells at specified time points. Lyse the cells in ice-cold RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Clinical Trial Experimental Design
The combination of this compound and radiation has been evaluated in multiple clinical trials for various cancers, including glioblastoma, breast cancer, and non-small cell lung cancer.[1][4][15] These trials are typically designed to first establish safety and a recommended dose before evaluating efficacy.
Caption: Schema for a randomized Phase II clinical trial (e.g., VERTU study).
Clinical Data Summary
Clinical studies have aimed to determine the maximum tolerated dose (MTD), safety profile, and preliminary efficacy of this compound with radiation.
| Trial ID / Name | Cancer Type | Phase | Treatment Arms | Key Quantitative Finding | Reference |
| VERTU (NCT02152982) | Glioblastoma (MGMT-unmethylated) | II | 1: this compound + RT -> this compound + TMZ2: Placebo + RT -> TMZ | PFS at 6 months: 46% (this compound) vs. 31% (Standard). Median OS was similar (~12.7 months) in both arms. | [16] |
| TBCRC 024 (NCT01477489) | Inflammatory/Recurrent Breast Cancer | I | This compound (dose escalation 50-200mg BID) + RT | MTD was not exceeded. At 3 years, 46.7% of surviving patients had severe fibrosis in the treatment field. | [4][17][18] |
| SWOG 1206 (NCT01748572) | Stage III NSCLC | I/II | 1: this compound + Carboplatin/Paclitaxel + RT2: Placebo + Chemo/RT | Phase I MTD of this compound was 120 mg BID. Phase II closed early; no significant difference in PFS. | [19] |
| NCT01227447 | Brain Metastases from NSCLC | II | 1: WBRT + this compound (50mg BID)2: WBRT + this compound (200mg BID)3: WBRT + Placebo | No statistically significant difference in Overall Survival between arms. | [3][15] |
| NCT01589419 | Newly Diagnosed Glioblastoma | I | This compound + RT + TMZ | Combination was severely myelosuppressive; a tolerable dose of this compound could not be found in the triplet regimen. | [20][21] |
The experimental design for evaluating this compound in combination with radiation therapy follows a structured path from preclinical validation to clinical trials. Preclinical studies consistently demonstrate a radiosensitizing effect by showing decreased cell viability and increased DNA damage.[6][7][8] However, clinical trial results have been mixed, highlighting the complexity of translating preclinical success.[15] While the combination is generally tolerable, significant improvements in survival have not always been observed.[16] Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this combination therapy.
References
- 1. A randomized phase II trial of this compound, radiotherapy, and temozolomide in patients with unmethylated MGMT glioblastoma: the VERTU study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent this compound With Chest Wall and Nodal Radiotherapy in Patients With Inflammatory or Locoregionally Recurrent Breast Cancer: The TBCRC 024 Phase I Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 8. Frontiers | Poly(ADP-Ribose)Polymerase (PARP) Inhibitors and Radiation Therapy [frontiersin.org]
- 9. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized phase II trial of this compound, radiotherapy, and temozolomide in patients with unmethylated MGMT glioblastoma: the VERTU study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. cancernetwork.com [cancernetwork.com]
- 19. A Dose-finding Study Followed by a Phase II Randomized, Placebo-controlled Trial of Chemoradiotherapy With or Without this compound in Stage III Non-small-cell Lung Cancer: SWOG 1206 (8811) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Veliparib Resistance in Ovarian Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Veliparib resistance in ovarian cancer cell lines during their experiments.
Troubleshooting Guides
Problem 1: Ovarian cancer cell line shows unexpected resistance to this compound monotherapy.
Possible Cause 1: Restoration of Homologous Recombination (HR) Proficiency.
-
Explanation: A primary mechanism of resistance to PARP inhibitors like this compound is the restoration of the cancer cell's ability to repair DNA double-strand breaks through homologous recombination.[1][2] This can occur through secondary mutations in BRCA1/2 genes that restore their function or through epigenetic changes like the reversal of BRCA1 promoter methylation.[1][2]
-
Suggested Solution:
-
Verify HR Status: Perform a functional assay for HR proficiency, such as a RAD51 focus formation assay after inducing DNA damage.
-
Sequence BRCA1/2: Conduct sequencing to check for reversion mutations that may restore the open reading frame of the BRCA1/2 proteins.
-
Methylation Analysis: Analyze the methylation status of the BRCA1 promoter.
-
Combination Therapy: Consider combination therapies that can re-induce an "HRD-like" state. For example, PI3K inhibitors have been shown to downregulate BRCA expression.[3]
-
Possible Cause 2: Increased Drug Efflux.
-
Explanation: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively transport this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[2]
-
Suggested Solution:
-
Expression Analysis: Use quantitative PCR (qPCR) or Western blotting to assess the expression levels of P-gp (gene name: ABCB1) and BCRP (gene name: ABCG2).
-
Efflux Pump Inhibition: Test the effect of co-administering a known P-gp or BCRP inhibitor to see if it restores this compound sensitivity.
-
Possible Cause 3: Alterations in DNA Damage Response (DDR) Pathways.
-
Explanation: Changes in other DDR pathways can compensate for PARP inhibition. For instance, loss of proteins that inhibit DNA end resection (e.g., 53BP1) can restore HR, and upregulation of replication fork protection mechanisms can also contribute to resistance.[1][2]
-
Suggested Solution:
-
Protein Expression Analysis: Use Western blotting to evaluate the expression levels of key DDR proteins like 53BP1, REV7, and RIF1.
-
Targeting Alternative DDR Pathways: Explore combination therapies with inhibitors of other DDR pathways, such as ATR or WEE1 inhibitors, which can create synthetic lethality with PARP inhibition.[4][5]
-
Problem 2: Sub-optimal synergy observed in combination therapy with this compound.
Possible Cause 1: Inappropriate Dosing or Scheduling.
-
Explanation: The synergistic effect of combination therapies is often dependent on the concentration and timing of each drug's administration. The dose of the PARP inhibitor in combination regimens is often lower than its effective monotherapy dose to manage toxicities like myelosuppression.[6]
-
Suggested Solution:
-
Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of this compound and the combination agent to identify the optimal synergistic concentrations.
-
Sequential vs. Concurrent Dosing: Investigate different dosing schedules, such as sequential administration versus concurrent administration, to maximize the therapeutic window.
-
Possible Cause 2: Cell Line-Specific Pathway Dependencies.
-
Explanation: The effectiveness of a particular combination therapy can be highly dependent on the specific genetic and signaling pathway alterations present in the ovarian cancer cell line being used.
-
Suggested Solution:
-
Pathway Profiling: Characterize the baseline activity of relevant signaling pathways (e.g., PI3K/AKT/mTOR, MAPK) in your cell line.
-
Targeted Combinations: Select combination agents that target pathways known to be upregulated in your specific cell line or implicated in this compound resistance. For example, if the PI3K pathway is active, a PI3K inhibitor might be a suitable combination partner.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of acquired resistance to this compound in ovarian cancer?
A1: The predominant mechanisms of acquired resistance to PARP inhibitors, including this compound, involve the restoration of homologous recombination repair proficiency.[1][2] This can happen through secondary genetic or epigenetic events, such as reversion mutations in BRCA1 or BRCA2 that restore their function, or the reversal of BRCA1 promoter methylation.[1][2] Other mechanisms include increased drug efflux via pumps like P-gp, and alterations in other DNA damage response pathways that protect replication forks.[1][2]
Q2: What combination strategies are being explored to overcome this compound resistance?
A2: Several combination strategies are under investigation to overcome both primary and acquired resistance to this compound. These include combining this compound with:
-
Anti-angiogenic agents (e.g., bevacizumab, cediranib): To induce a hypoxic environment that may enhance PARP inhibitor efficacy.[4][7]
-
PI3K/AKT/mTOR pathway inhibitors: To potentially re-sensitize resistant cells by downregulating BRCA expression.[3][4]
-
Immune checkpoint inhibitors: To leverage the immune system in targeting cancer cells.[4]
-
Other DNA Damage Response (DDR) inhibitors (e.g., ATR, WEE1 inhibitors): To create synthetic lethality by targeting alternative repair pathways.[4][5][8]
Q3: Are there any biomarkers that can predict resistance to this compound?
A3: While BRCA1/2 mutation status and Homologous Recombination Deficiency (HRD) are key biomarkers for sensitivity to PARP inhibitors, biomarkers for resistance are still being actively investigated.[9] Some potential predictive biomarkers for resistance include the presence of BRCA1/2 reversion mutations and low levels of 53BP1.[10] Additionally, methylation of the HOXA9 promoter in circulating tumor DNA has been explored as a potential biomarker for response to PARP inhibitor-based therapy.[10]
Quantitative Data Summary
Table 1: Efficacy of this compound and Other PARP Inhibitors in Combination Therapies for Ovarian Cancer
| Clinical Trial | PARP Inhibitor | Combination Agent | Patient Population | Efficacy Endpoint | Result |
| VELIA [4][8][9] | This compound | Chemotherapy | First-line treatment | Median PFS | This compound throughout vs. Control: - All patients: 23.5 vs. 17.3 months - BRCA mutated: 34.7 vs. 22.0 months - HRD: 31.9 vs. 20.5 months |
| Phase 2 (NCT01116648) [4][7] | Olaparib | Cediranib | Platinum-sensitive recurrent | Median PFS | Combination vs. Olaparib alone: 17.7 vs. 9.0 months |
| AMBITION [4] | Olaparib | Cediranib | Platinum-resistant, HRR gene mutations | ORR | 50% |
| Phase I [4] | Olaparib | Buparlisib (PI3K inhibitor) | Breast and ovarian cancer | ORR | ~30% |
| Phase I/II (MEDIOLA) [11] | Olaparib | Durvalumab (PD-L1 inhibitor) | gBRCAm platinum-sensitive relapsed | ORR | 63% |
| TOPACIO [7] | Niraparib | Pembrolizumab (PD-1 inhibitor) | Platinum-resistant/refractory | ORR | 25% (all patients), 45% (BRCA mutated) |
| EFFORT [8] | Olaparib | Adavosertib (WEE1 inhibitor) | PARP-inhibitor resistant | ORR | 29% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ovarian cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in complete growth medium. Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC₅₀ values.
Western Blotting for DDR Proteins
-
Protein Extraction: Treat cells with this compound and/or other agents for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PARP, p-ATM, γH2AX, 53BP1, RAD51) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Visualizations
Caption: Mechanisms of this compound action and resistance in ovarian cancer.
Caption: Combination strategies to overcome this compound resistance.
References
- 1. Mechanisms of PARP inhibitor resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming PARP inhibitor resistance in ovarian cancer: what are the most promising strategies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors in ovarian cancer: overcoming resistance with combination strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming PARP Inhibitor and Platinum Resistance with WEE1 Inhibitors in Ovarian Cancer | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 6. targetedonc.com [targetedonc.com]
- 7. Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 8. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Drug resistance biomarkers in ovarian cancer: a bibliometric study from 2017 to 2022 [frontiersin.org]
- 11. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Veliparib Dosage for Minimal Toxicity In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the PARP inhibitor, Veliparib. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your in vivo experiments. Our goal is to help you optimize your this compound dosage to achieve maximal efficacy with minimal toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical in vivo studies?
A1: The most frequently reported toxicities associated with this compound in animal models are hematological. These include neutropenia, thrombocytopenia, and anemia.[1][2][3] Gastrointestinal issues, such as nausea and diarrhea, as well as fatigue, have also been noted.[4][5] In some preclinical models, minor hair loss (alopecia) has been observed at higher doses.[6] It is crucial to monitor animals closely for these signs, especially when this compound is used in combination with cytotoxic chemotherapy, as this can enhance myelosuppression.[5]
Q2: How should I formulate this compound for oral administration in mice?
A2: For administration in the diet, this compound can be first dissolved in a 1:3 ratio of ethanol to Neobee oil and then mixed into standard rodent meal powder.[6] For oral gavage, a common vehicle is not explicitly detailed in many public-facing studies, but a solution of polyethylene glycol 400 (PEG 400) and ultrapure water (1:1, v/v) has been used for dosing in rats and could be adapted for mice.[7] It is always recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle in your specific animal model.[8]
Q3: What is a typical starting dose for this compound in a mouse xenograft model?
A3: A typical starting dose for this compound in mouse xenograft models can range from 25 mg/kg/day to 100 mg/kg/day, administered orally.[6][9] When used in combination with other therapies like cisplatin or radiotherapy, a dose of 25 mg/kg/day has been shown to be effective.[9][10] For chemoprevention studies in BRCA1-deficient mouse models, a dose of 100 mg/kg mixed in the diet has been used.[6] The optimal dose will depend on the specific animal model, the tumor type, and whether this compound is being used as a monotherapy or in combination.
Q4: How can I monitor PARP inhibition in vivo to ensure my dose of this compound is effective?
A4: The most direct way to measure the pharmacodynamic effect of this compound is to assess the levels of poly(ADP-ribose) (PAR) in tumor tissue or peripheral blood mononuclear cells (PBMCs).[2][7][11] A significant reduction in PAR levels after this compound administration indicates target engagement.[2][7] This can be measured using techniques such as ELISA or immunohistochemistry.[12] Another common biomarker is the increase in γH2AX foci in tumor cells, which indicates an increase in DNA double-strand breaks as a result of PARP inhibition.[2]
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Toxicity at Doses Reported to be Safe.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | Ensure the vehicle is well-tolerated at the administered volume. Run a control group with the vehicle alone to assess for any adverse effects. For oral gavage, ensure proper technique to avoid accidental administration into the lungs.[13] |
| Strain/Species Sensitivity | Different mouse or rat strains can have varying sensitivities to drug toxicity. If possible, review literature for toxicity data in your specific strain. Consider a dose de-escalation study to determine the Maximum Tolerated Dose (MTD) in your model. |
| Drug Formulation Issues | Ensure this compound is completely dissolved or forms a stable suspension in the vehicle. Inconsistent formulation can lead to variable and potentially high local concentrations. |
| Interaction with Co-administered Therapies | If using a combination therapy, the toxicity of the other agent may be potentiated by this compound. Reduce the dose of the cytotoxic agent first, as myelosuppression is a common overlapping toxicity.[5] |
Problem 2: Lack of Efficacy at Previously Reported Effective Doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Schedule | The timing of this compound administration in relation to a co-administered therapy can be critical. For DNA-damaging agents, this compound is often administered prior to and/or concurrently with the agent to maximize the inhibition of DNA repair. |
| Insufficient Target Engagement | Confirm PARP inhibition in your model by measuring PAR levels or γH2AX foci in tumor tissue or surrogate tissues like PBMCs.[2][7] If target engagement is low, consider increasing the dose of this compound if tolerated. |
| Tumor Model Resistance | The tumor model may have intrinsic or acquired resistance to PARP inhibitors. This can be due to factors such as upregulation of drug efflux pumps or restoration of homologous recombination repair.[10][14] |
| Poor Bioavailability | While this compound generally has good oral bioavailability, factors such as diet and animal health can influence absorption.[13] Ensure consistent administration technique and monitor the general health of the animals. |
Quantitative Data Summary
The following tables summarize quantitative data on this compound dosage and associated toxicities from various in vivo studies.
Table 1: this compound Monotherapy Dosing and Toxicity in Preclinical Models
| Animal Model | This compound Dose | Administration Route | Key Observed Toxicities | Reference |
| BRCA1-deficient Mice | 100 mg/kg/day in diet | Oral (in diet) | Minor hair loss at higher doses. Generally well-tolerated. | [6] |
| Rat | 6 mg/kg | Oral Gavage | No significant toxicities reported in this pharmacokinetic study. | [7] |
| SCID Mice (NTERA-2 CisR xenograft) | 25 mg/kg/day | Intraperitoneal | Not specified as monotherapy. | [9] |
Table 2: this compound in Combination Therapy - Preclinical Dosing and Toxicity
| Animal Model | This compound Dose | Combination Agent(s) | Key Observed Toxicities | Reference |
| SCID Mice (NTERA-2 CisR xenograft) | 25 mg/kg/day | Cisplatin (3 mg/kg/day) | Not specified, but combination did not significantly inhibit tumor growth in this model. | [9] |
| Mice (Medulloblastoma orthotopic xenograft) | Not specified | 18 Gy Craniospinal Irradiation | One mouse in the this compound alone group experienced diarrhea. | [10] |
Table 3: Clinically Observed Dose-Limiting Toxicities (DLTs) of this compound (for reference)
| Patient Population | This compound Dose | Combination Agent(s) | Dose-Limiting Toxicities | Reference |
| Advanced Solid Tumors | 300 mg twice daily | Topotecan (3 mg/m²) | Grade 4 neutropenia >5 days | [15] |
| Extensive-Stage Small Cell Lung Cancer | 240 mg twice daily (7-day schedule) | Carboplatin, Etoposide | Grade 2 toxic motor polyneuropathy | [4] |
| Advanced Solid Tumors | 50 mg twice daily | Irinotecan (100 mg/m²) | Grade 3 diarrhea, febrile neutropenia | [11] |
| Locally Advanced Pancreatic Cancer | 40 mg twice daily | Gemcitabine (400 mg/m²), Radiotherapy (36 Gy) | Lymphopenia, neutropenia, febrile neutropenia, abdominal infection/pain, hyponatremia, leukopenia | [12] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate rodent model (e.g., BALB/c or athymic nude mice for xenograft studies). House animals in accordance with institutional guidelines.
-
Dose Formulation: Prepare this compound in a suitable vehicle (see FAQ 2). Ensure homogeneity of the formulation.
-
Dose Administration: Administer this compound via the chosen route (e.g., oral gavage or mixed in diet). For oral gavage, use appropriate needle size and technique to minimize stress and risk of injury.
-
In-life Monitoring (Daily):
-
Observe animals for clinical signs of toxicity, including changes in posture, activity level, grooming, and breathing.
-
Record body weight.
-
Monitor food and water intake.
-
Use a scoring system to quantify the severity of observed toxicities.
-
-
Hematology (Weekly or at Endpoint):
-
Collect blood via an appropriate method (e.g., retro-orbital sinus or tail vein).
-
Perform a complete blood count (CBC) to assess for neutropenia, thrombocytopenia, and anemia.
-
-
Serum Chemistry (at Endpoint):
-
Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
-
Necropsy and Histopathology (at Endpoint):
-
Perform a gross necropsy, examining all major organs for abnormalities.
-
Collect and fix tissues (e.g., liver, kidney, spleen, bone marrow, gastrointestinal tract) in 10% neutral buffered formalin.
-
Process tissues for histopathological examination by a qualified pathologist.
-
Protocol 2: Pharmacodynamic Assay for PARP Inhibition (PAR Assay)
-
Sample Collection: Collect tumor biopsies or PBMCs at baseline (before this compound administration) and at various time points after administration (e.g., 2, 6, and 24 hours).
-
Sample Processing:
-
For tumor tissue, snap-freeze in liquid nitrogen or embed in OCT for frozen sections.
-
For PBMCs, isolate from whole blood using a density gradient medium (e.g., Ficoll-Paque).
-
-
PAR Measurement (ELISA):
-
Lyse cells or homogenize tissue to extract proteins.
-
Determine total protein concentration using a standard assay (e.g., BCA).
-
Use a commercial PAR ELISA kit, following the manufacturer's instructions, to quantify PAR levels.
-
Normalize PAR levels to total protein concentration.
-
-
Data Analysis: Compare PAR levels in post-treatment samples to baseline levels to determine the percentage of PARP inhibition.
Signaling Pathways and Experimental Workflows
Caption: PARP Inhibition Signaling Pathway by this compound.
Caption: Experimental Workflow for a Maximum Tolerated Dose (MTD) Study.
References
- 1. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The PARP inhibitors, this compound and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parent-Metabolite Pharmacokinetic Modeling and Pharmacodynamics of this compound (ABT-888), a PARP Inhibitor, in Patients with BRCA 1/2 - Mutated Cancer or PARP Sensitive Tumor Types - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I/II Study of this compound (ABT-888) in combination with 5-Fluorouracil and Oxaliplatin in Patients with Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase 1 study of this compound, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of this compound extended‐release in patients with advanced solid tumors: a phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Veliparib Efficacy in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical evaluation of the PARP inhibitor, Veliparib.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound as a monotherapy in our cancer cell line. What are the possible reasons?
A1: Inconsistent efficacy of this compound monotherapy can be attributed to several factors:
-
Homologous Recombination (HR) Proficiency: this compound's primary mechanism of synthetic lethality is in cells with deficient HR DNA repair pathways, commonly associated with BRCA1/2 mutations. If your cell line is HR-proficient, the cytotoxic effect of PARP inhibition alone may be limited.[1][2]
-
Weak PARP Trapping: Compared to other PARP inhibitors like olaparib and talazoparib, this compound is a potent catalytic inhibitor but a relatively weak "trapper" of PARP1 at DNA damage sites.[3][4] This weaker trapping ability can result in lower cytotoxicity in some models.
-
Cell Line Specific Resistance: The cell line may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps (e.g., P-glycoprotein) or secondary mutations that restore HR function.[5][6][7]
-
Suboptimal Drug Concentration or Exposure Time: The concentration of this compound or the duration of treatment may be insufficient to induce significant cell death. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.
Q2: Our in vitro results with this compound in combination with a DNA-damaging agent (e.g., temozolomide) are promising, but we are not seeing the same effect in our in vivo xenograft model. What could be the cause of this discrepancy?
A2: The discordance between in vitro and in vivo results is a known challenge. Several factors can contribute to this:
-
Pharmacokinetics and Drug Delivery: this compound's pharmacokinetic properties, including its half-life and ability to penetrate tumor tissue at sufficient concentrations, can significantly impact its in vivo efficacy.[8] The concentration of this compound achieved in the tumor tissue might be lower than the optimal concentrations used in vitro.[8]
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than in vitro cell culture conditions. Factors such as hypoxia can influence both tumor cell sensitivity and drug penetration, potentially reducing this compound's efficacy.
-
Animal Model Selection: The choice of animal model is critical. The genetic background of the host and the specific characteristics of the xenografted tumor can influence the response to therapy.
-
Dosing Schedule and Administration Route: The dosing regimen (e.g., intermittent vs. continuous) and the route of administration in the animal model need to be optimized to maintain adequate drug exposure in the tumor.[9][10]
Q3: We are planning to use this compound in combination with carboplatin. What is the rationale and what should we consider?
A3: The rationale for combining this compound with carboplatin is that carboplatin induces DNA damage, which is then potentiated by this compound's inhibition of PARP-mediated DNA repair.[11] This combination is particularly effective in tumors with HR deficiency.
Key considerations for this combination therapy include:
-
Toxicity: The combination of a PARP inhibitor and a platinum-based chemotherapy agent can lead to increased hematological toxicity (e.g., neutropenia, thrombocytopenia).[10] Careful dose-escalation studies are necessary to determine the maximum tolerated dose (MTD) of the combination in your animal model.
-
Dosing Schedule: The timing and sequence of administration of this compound and carboplatin can influence both efficacy and toxicity.[12]
-
Biomarkers: Assessing the HR status (e.g., BRCA1/2 mutations) of your preclinical model can help predict the likelihood of a synergistic response to the combination therapy.
Q4: What are the known mechanisms of acquired resistance to this compound?
A4: Acquired resistance to this compound and other PARP inhibitors can develop through several mechanisms:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 or other HR-related genes can restore the open reading frame and produce a functional protein, thereby reactivating the HR repair pathway.[1][7][13]
-
Increased Drug Efflux: Upregulation of drug efflux transporters, such as P-glycoprotein (encoded by the ABCB1/MDR1 gene), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[6][7]
-
Replication Fork Stabilization: Alterations in proteins involved in replication fork dynamics can protect the fork from collapse, even in the absence of functional HR, thus conferring resistance to PARP inhibitors.[1][13]
-
Loss of PARP1 Expression: Although less common, the loss of PARP1 expression can render cells resistant to the trapping mechanism of PARP inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Assay Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Uneven drug distribution | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Mix the plate gently after adding this compound. |
| No clear dose-response curve | - Drug concentration range is too high or too low- Insufficient incubation time- Cell line is resistant to this compound monotherapy | - Perform a wider range of serial dilutions.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test this compound in combination with a DNA-damaging agent. |
| Unexpected cell death in control wells | - Solvent toxicity (e.g., DMSO)- Contamination | - Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Use aseptic techniques and check for contamination. |
Issue 2: Weak or No Signal in PARP Activity Assay
| Symptom | Possible Cause | Suggested Solution |
| Low signal in both treated and untreated samples | - Inactive PARP enzyme- Insufficient DNA damage to activate PARP- Problem with detection reagent | - Use a fresh batch of PARP enzyme and verify its activity with a positive control.- Ensure cells are treated with a DNA-damaging agent to stimulate PARP activity.- Check the expiration date and proper storage of all assay components. |
| High background signal | - Non-specific antibody binding (for ELISA-based assays)- Contamination of reagents | - Optimize blocking conditions and antibody concentrations.- Use fresh, high-quality reagents. |
Issue 3: High Toxicity and Weight Loss in In Vivo Studies
| Symptom | Possible Cause | Suggested Solution |
| Significant weight loss and signs of distress in animals | - this compound dose is too high- Combination therapy is too toxic | - Perform a dose-escalation study to determine the MTD of this compound alone and in combination.- Consider an intermittent dosing schedule for this compound.[9] |
| Poor drug solubility leading to administration issues | - Improper formulation of this compound | - Follow a validated protocol for solubilizing this compound for in vivo use. A common vehicle is a solution of polyethylene glycol 400 and ultrapure water.[14] |
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | HR Status | This compound IC50 (µM) | Combination Agent | Reference |
| Ishikawa | Endometrial Carcinoma | Not Specified | 133.5 | Monotherapy | [15] |
| NTERA-2 CisR | Germ Cell Tumor | Not Specified | >75 | Cisplatin | [16] |
| NCCIT CisR | Germ Cell Tumor | Not Specified | >75 | Cisplatin | [16] |
Note: IC50 values can vary significantly depending on the assay conditions and cell line.
Table 2: In Vivo Dosing Regimens for this compound in Preclinical Models
| Animal Model | Tumor Type | Combination Agent(s) | This compound Dose & Schedule | Outcome | Reference |
| Athymic Nude Mice | Glioblastoma | Temozolomide (50 mg/kg/d) | 25 mg/kg/d (in 2 divided doses) for 5 days every 28 days | Delayed tumor growth in TMZ-sensitive xenografts | [8] |
| BRCA1-deficient Mice | Mammary Tumor | None | 100 mg/kg in diet (continuous) | Delayed tumor development | [9] |
| Athymic Nude Mice | Endometrial Carcinoma | Radiotherapy (2 Gy) | Not specified | Decreased tumor growth | [15] |
| Immunodeficient Mice | Germ Cell Tumor | Cisplatin | Not specified | No significant synergy | [16] |
Experimental Protocols
In Vitro Cell Viability (Cytotoxicity) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
In Vitro PARP Activity Assay (ELISA-based)
Objective: To measure the inhibition of PARP activity by this compound in cell lysates.
Materials:
-
Cancer cell line
-
This compound
-
DNA-damaging agent (e.g., H2O2 or MMS)
-
Cell lysis buffer
-
Commercial PARP activity ELISA kit (e.g., from BPS Bioscience or ATCC)[3]
-
Plate reader
Methodology:
-
Cell Treatment:
-
Seed cells in a suitable culture dish and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 100 µM H2O2 for 15 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit or a suitable alternative.
-
Collect the cell lysates and determine the protein concentration.
-
-
PARP Activity Measurement:
-
Follow the protocol of the commercial ELISA kit. This typically involves:
-
Adding equal amounts of protein from each cell lysate to the wells of the assay plate.
-
Incubating with the reaction mixture containing biotinylated NAD+.
-
Detecting the incorporated biotinylated PAR using a streptavidin-HRP conjugate and a colorimetric substrate.
-
-
-
Data Analysis:
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of PARP inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value for PARP inhibition.
-
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by this compound, alone or in combination with a DNA-damaging agent.
Materials:
-
Cells grown on coverslips
-
This compound and/or DNA-damaging agent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX (phospho-Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Treatment:
-
Treat cells grown on coverslips with this compound and/or a DNA-damaging agent for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: this compound's mechanism and key resistance pathways.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel modifications of PARP inhibitor this compound increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PARP inhibitors, this compound and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A randomized Phase II study of this compound with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. akjournals.com [akjournals.com]
- 15. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Myelosuppression with Veliparib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing myelosuppression during experiments involving Veliparib combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the expected incidence of myelosuppression with this compound combination therapy?
Myelosuppression is a common adverse event when this compound is combined with cytotoxic chemotherapy. The incidence and severity of hematologic toxicities, such as neutropenia, thrombocytopenia, and anemia, vary depending on the specific chemotherapeutic agents used, their dosage, and the patient population.[1][2][3][4] Clinical studies have shown that combining this compound with chemotherapy can increase the risk of hematologic toxicities compared to chemotherapy alone.[3] For instance, a meta-analysis of studies in lung cancer patients showed that this compound with chemotherapy significantly increased the risk of leukopenia, neutropenia, anemia, and thrombocytopenia.[3]
Q2: What are the typical dose-limiting toxicities (DLTs) observed with this compound combination therapy?
Myelosuppression, particularly grade 3 or 4 neutropenia and thrombocytopenia, is frequently reported as the dose-limiting toxicity (DLT) in phase I clinical trials of this compound in combination with various chemotherapy regimens.[2][4][5] For example, in a study combining this compound with carboplatin and etoposide, excessive chemotherapy dose delays were observed due to grade 3/4 neutropenia and thrombocytopenia.[2] Similarly, when combined with topotecan, grade 4 neutropenia and thrombocytopenia were observed as DLTs.[5]
Q3: How does the dosing schedule of this compound impact myelosuppression?
The dosing schedule of this compound can significantly influence the rates of hematologic toxicity. Continuous daily dosing of this compound alongside chemotherapy has been shown to lead to excessive myelosuppression, often requiring dose delays of the chemotherapeutic agents.[2] Intermittent dosing schedules, such as administering this compound for a set number of days within a treatment cycle, have been explored to mitigate this toxicity and have been found to be better tolerated.[2][6] For instance, a 14-day treatment of this compound with carboplatin and etoposide was found to have an acceptable safety profile.[2][6]
Q4: Are there specific patient populations that are more susceptible to myelosuppression with this compound?
While not extensively detailed in all studies, patients with impaired renal function may be at a higher risk for increased this compound exposure, which could potentially lead to enhanced toxicity, including myelosuppression. Therefore, dose modifications should be considered in this patient population.[1]
Troubleshooting Guides
Problem: Unexpectedly high rates of Grade 3/4 neutropenia are observed in our preclinical/clinical study.
Possible Causes and Solutions:
-
Dosing Schedule: Continuous dosing of this compound in combination with chemotherapy can lead to severe hematologic toxicity.[2]
-
This compound and/or Chemotherapy Dose: The current doses of this compound and/or the accompanying chemotherapeutic agent may be too high.
-
Patient-Specific Factors: Individual patient characteristics, such as renal function, can affect drug clearance and contribute to increased toxicity.[1]
-
Troubleshooting Step: Monitor renal function and consider dose adjustments for patients with impaired creatinine clearance.[1]
-
Problem: Severe thrombocytopenia is leading to treatment delays.
Possible Causes and Solutions:
-
Drug Combination: Certain chemotherapy agents, when combined with this compound, are more likely to cause significant thrombocytopenia.[4]
-
Cumulative Toxicity: Myelosuppression can be cumulative over multiple treatment cycles.
-
Troubleshooting Step: Implement strict monitoring of platelet counts before each treatment cycle. Prophylactic measures or dose adjustments based on platelet nadirs from the previous cycle may be warranted.
-
Quantitative Data Summary
Table 1: Hematologic Toxicities in this compound Combination Therapy Clinical Trials
| Combination Regimen | Cancer Type | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) | Grade 3/4 Anemia (%) | Recommended Phase II Dose (this compound) | Reference |
| This compound + Carboplatin/Paclitaxel | Non-Small Cell Lung Cancer | Comparable between this compound and placebo groups | Comparable between this compound and placebo groups | Comparable between this compound and placebo groups | 120 mg BID (days 1-7 of 21-day cycle) | [9] |
| This compound + Carboplatin/Etoposide | Extensive-Stage Small Cell Lung Cancer | High (led to dose delays with continuous dosing) | High (led to dose delays with continuous dosing) | - | 240 mg BID (14 days in a 21-day cycle) | [2][6] |
| This compound + Topotecan | Solid Tumors | DLT observed (Grade 4) | DLT observed (Grade 4) | - | Not established due to toxicity | [5] |
| This compound + Cyclophosphamide (metronomic) | Refractory Solid Tumors & Lymphomas | - | - | - | 60 mg daily | [7] |
| This compound + Carboplatin/Gemcitabine | Advanced Ovarian Cancer | ≥40% | ≥40% | - | 250 mg BID | [4] |
| This compound + 5-Fluorouracil/Oxaliplatin (FOLFOX) | Metastatic Pancreatic Cancer | 16% | Grade 3 (one patient) | 2 patients (Grade 3 or 4) | 200 mg BID | [10] |
Experimental Protocols
Protocol: Monitoring and Management of Myelosuppression
This protocol is a generalized guideline based on practices from various clinical trials and should be adapted to specific experimental designs.
-
Baseline Assessment:
-
Perform a complete blood count (CBC) with differential and platelet count before initiating therapy to establish baseline values.
-
Assess renal function (e.g., serum creatinine, calculated creatinine clearance) as it can influence this compound exposure.[1]
-
-
On-Treatment Monitoring:
-
Conduct CBC with differential and platelet counts at least weekly during the first two cycles of therapy, and then prior to each subsequent cycle, or more frequently if clinically indicated.[11]
-
The nadir for neutrophil and platelet counts is often observed 7 to 14 days after chemotherapy administration.[12]
-
-
Dose Modification Guidelines:
-
Define dose-limiting toxicities (DLTs) prior to study initiation. Typically, Grade 4 neutropenia or thrombocytopenia, or febrile neutropenia, are considered DLTs.[2][13]
-
Establish clear criteria for dose reductions or treatment delays based on hematologic parameters. A generalized dose modification scheme is presented in Table 2.
-
Table 2: Example of a Dose Modification Schedule for Myelosuppression
| Absolute Neutrophil Count (ANC) (x 10⁹/L) | Platelet Count (x 10⁹/L) | Recommended Dose Modification |
| ≥1.5 | ≥100 | 100% of dose |
| 1.0 - <1.5 | 75 - <100 | Reduce dose by 25% |
| 0.5 - <1.0 | 50 - <75 | Hold treatment until recovery, then restart at a reduced dose |
| <0.5 | <50 | Hold treatment until recovery, then consider discontinuation or significant dose reduction |
Note: This is an illustrative table. Specific dose modification protocols should be tailored to the specific combination therapy and study design.[14]
Visualizations
Caption: Workflow for monitoring and managing myelosuppression.
Caption: Simplified signaling pathway of this compound and chemotherapy.
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and safety of this compound combined with traditional chemotherapy for treating patients with lung cancer: a comprehensive review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I combination study of the PARP inhibitor this compound plus carboplatin and gemcitabine in patients with advanced ovarian cancer and other solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Clinical Trial of the Poly(ADP-ribose) Polymerase Inhibitor this compound and Weekly Topotecan in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Dose-Escalation Study of this compound Combined with Carboplatin and Etoposide in Patients with Extensive-Stage Small Cell Lung Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study of this compound in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1 study of this compound with carboplatin and weekly paclitaxel in Japanese patients with newly diagnosed ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I/II Study of this compound (ABT-888) in combination with 5-Fluorouracil and Oxaliplatin in Patients with Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Timing of Myelosuppression During Thiopurine Therapy for Inflammatory Bowel Disease: Implications for Monitoring Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bccancer.bc.ca [bccancer.bc.ca]
Veliparib Technical Support Center: Troubleshooting Solubility and Stability in Experimental Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common solubility and stability challenges encountered when working with the PARP inhibitor, Veliparib (ABT-888), in various experimental buffers. The information is presented in a question-and-answer format to directly address practical issues in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, TRIS). What is the recommended solvent?
A1: this compound has low intrinsic aqueous solubility. Therefore, it is standard practice to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous, high-quality DMSO, as moisture can impact the solubility and stability of the compound.[1]
Q2: What is the maximum achievable concentration of this compound in DMSO?
A2: this compound is highly soluble in DMSO, with concentrations of 49-50 mg/mL (approximately 200-205 mM) being achievable.[1] For practical laboratory use, preparing a 10 mM stock solution in DMSO is a common practice.[3]
Q3: How should I prepare my final working solution of this compound in an aqueous experimental buffer from the DMSO stock?
A3: To prepare a working solution, the concentrated DMSO stock should be serially diluted into your aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, or cell culture medium). It is critical to add the DMSO stock to the aqueous buffer while vortexing or mixing to ensure rapid and uniform dispersion, which helps prevent precipitation. The final concentration of DMSO in your experimental setup should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts.
Q4: I observed precipitation when diluting my this compound DMSO stock into my aqueous buffer. What can I do to prevent this?
A4: Precipitation upon dilution into aqueous buffers is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final desired concentration of this compound in the aqueous buffer.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your working solution is minimal but sufficient to maintain solubility.
-
Use a Pre-warmed Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility.
-
Sonication: Brief sonication of the final solution can help to redissolve small amounts of precipitate.[1]
-
Use of Surfactants or Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility and bioavailability.[1]
Q5: How stable is this compound in DMSO stock solutions and in aqueous buffers?
A5:
-
DMSO Stock Solutions: When stored properly, this compound stock solutions in DMSO are stable for extended periods. It is recommended to store them at -20°C for up to 6 months or at -80°C for up to one year.[3] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Buffer Solutions: The stability of this compound in aqueous buffers is less well-documented and can be influenced by pH, temperature, and the specific buffer components. It is strongly recommended to prepare fresh working solutions in aqueous buffers for each experiment and use them immediately. One study indicated that in neutral extracts, this compound was stable for up to 4.4 hours.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound solubility and stability.
Table 1: this compound Solubility Data
| Solvent | Concentration | Temperature | Notes | Reference |
| DMSO | ≥ 29 mg/mL (~119 mM) | Room Temperature | Hygroscopic DMSO can affect solubility; use newly opened solvent. | MedChemExpress |
| DMSO | 49-50 mg/mL (~200-205 mM) | Room Temperature | Warming to 50°C and ultrasonication can aid dissolution. | [1] |
| Water | Insoluble | Room Temperature | [1] | |
| Ethanol | Insoluble | Room Temperature | [1] | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (~8.51 mM) | Room Temperature | For in vivo administration. | MedChemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (~8.51 mM) | Room Temperature | For in vivo administration. | MedChemExpress |
Table 2: this compound Stability Data
| Condition | Duration | Temperature | Degradation | Reference |
| Methanol Stock Solution (1 mM) | At least 3 months | -20°C | < 15% | [4] |
| Plasma | At least 175 days | -70°C | < 15% | [4] |
| Plasma (Freeze-Thaw) | 3 cycles | -70°C to Room Temperature | < 3.4% | [4] |
| Neutral Extracts | Up to 4.4 hours | Not Specified | No significant degradation | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 244.29 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 2.44 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS (pH 7.4) for Cell Culture
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in PBS to create a 100 µM solution. To do this, add 1 µL of the 10 mM stock to 99 µL of sterile PBS and mix well.
-
Prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in PBS. For example, add 10 µL of the 100 µM solution to 90 µL of sterile PBS.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Use the working solution immediately after preparation.
-
Protocol 3: Stability Assessment of this compound in an Aqueous Buffer using HPLC-UV
-
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
-
Materials:
-
This compound
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector and a C18 column
-
-
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration (e.g., 10 µM).
-
Time Points: Aliquot the solution and store it under the desired temperature conditions (e.g., 4°C and room temperature). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
At each time point, inject an aliquot of the solution onto the HPLC system.
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
-
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified PARP1 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | PARP | Autophagy | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A rapid and sensitive method for determination of this compound (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Veliparib in Cellular Assays
Welcome to the technical support center for researchers using Veliparib (ABT-888). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects of this compound in your cellular assays. By understanding and addressing these effects, you can ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2, with Ki values of 5.2 nM and 2.9 nM, respectively, in cell-free assays.[1] Its primary mechanism of action is the inhibition of these enzymes, which are critical for DNA single-strand break repair.
Q2: What are the known off-target effects of this compound?
At concentrations higher than those required for PARP inhibition, this compound has been shown to interact with other cellular targets. These include certain kinases and receptors. It is important to consider these off-target effects, especially when using this compound at higher concentrations in cellular assays.
Q3: At what concentrations do off-target effects become relevant?
The clinical relevance of off-target effects depends on the concentrations used in your experiments. While the peak plasma concentration of this compound in some studies is around 1 µM, cellular assays often utilize a range of concentrations.[2] Off-target effects on kinases like PIM1 and CDK9 have been observed in the low micromolar range.[2] Therefore, if your experimental concentrations exceed 1 µM, it is crucial to consider the potential for off-target activities.
Q4: How can I distinguish between on-target (PARP inhibition) and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a key challenge. Here are a few strategies:
-
Dose-response curves: A hallmark of a specific inhibitor is a clear dose-response relationship for its intended target. If you observe cellular effects at concentrations significantly higher than the IC50 for PARP inhibition, off-target effects may be at play.
-
Use of multiple PARP inhibitors: Comparing the effects of this compound with other PARP inhibitors that have different off-target profiles (e.g., Olaparib) can help to dissect the observed phenotypes.[3][4]
-
Rescue experiments: If an off-target effect is suspected, overexpressing the off-target protein may rescue the phenotype.
-
Specific downstream markers: Analyze downstream markers specific to the on-target and suspected off-target pathways. For example, assess PARylation levels for on-target PARP inhibition and phosphorylation of specific substrates for off-target kinase inhibition.
Quantitative Data on this compound's On- and Off-Target Activities
The following tables summarize the known inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound for its primary and off-target molecules.
| Primary Targets | Ki (nM) | IC50 (nM) |
| PARP-1 | 5.2[1] | 3.3[5] |
| PARP-2 | 2.9[1] | - |
| Off-Target Kinases | IC50 (µM) |
| PIM1 | 17[2] |
| CDK9 | 8.2[2] |
| Off-Target Receptors | IC50 (µM) |
| Histamine H1 | 5.3 |
| 5-HT1A | 1.2 |
| 5-HT7 | 1.5 |
Troubleshooting Guide
This guide addresses specific issues you might encounter in your cellular assays and provides potential explanations related to this compound's off-target effects.
Issue 1: Unexpected changes in cell cycle progression.
-
Observation: You observe a G2/M phase arrest or other alterations in cell cycle distribution that are not fully explained by PARP inhibition alone.
-
Possible Off-Target Cause: Inhibition of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation.[6] Even partial inhibition of CDK9 by this compound at higher concentrations could lead to cell cycle perturbations. Studies have shown that other PARP inhibitors with different off-target profiles can induce a G2 cell cycle arrest, an effect not typically seen with this compound, suggesting that such effects can be off-target mediated.[3][4]
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Correlate the concentration of this compound with the observed cell cycle changes.
-
Analyze CDK9 activity: Measure the phosphorylation of known CDK9 substrates, such as the C-terminal domain of RNA Polymerase II.
-
Compare with other PARP inhibitors: Use a PARP inhibitor with a different kinase off-target profile to see if the same cell cycle phenotype is observed.
-
Issue 2: Altered cell viability or apoptosis that doesn't correlate with DNA damage markers.
-
Observation: You see a decrease in cell viability or an increase in apoptosis at high this compound concentrations, but this doesn't correlate with the levels of DNA damage markers like γH2Ax.
-
Possible Off-Target Cause: Inhibition of PIM1 kinase. PIM1 is a proto-oncogene that promotes cell survival and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD.[7] Inhibition of PIM1 could lead to increased apoptosis independent of the DNA damage response.
-
Troubleshooting Steps:
-
Assess PIM1 signaling: Measure the phosphorylation status of PIM1 substrates, such as BAD or 4E-BP1.
-
Use a specific PIM1 inhibitor: Treat cells with a selective PIM1 inhibitor to see if it phenocopies the effects observed with high concentrations of this compound.
-
Analyze apoptosis pathways: Investigate the activation of specific apoptotic pathways (e.g., intrinsic vs. extrinsic) to determine if they are consistent with PIM1 inhibition.
-
Issue 3: Inconsistent results in DNA repair assays.
-
Observation: You are getting variable or unexpected results in your DNA repair assays, such as the γH2Ax or FANCD2 foci formation assays.
-
Possible Cause: A combination of on-target and off-target effects, or issues with the assay itself.
-
Troubleshooting Steps:
-
Optimize your assay protocol: Ensure your protocols for immunofluorescence staining and image analysis are robust and validated. Refer to the detailed protocols provided in the next section.
-
Careful interpretation of γH2Ax foci: Remember that γH2Ax foci are dynamic markers of DNA double-strand breaks.[8] PARP inhibition is expected to lead to an accumulation of these foci. However, off-target effects on cell cycle checkpoints could also influence the timing and resolution of these foci.
-
Validate your FANCD2 assay: The Fanconi Anemia (FA) pathway is activated in response to DNA crosslinks and replication stress.[9] PARP inhibitors can induce replication stress, leading to FANCD2 foci formation.[10] Ensure your assay is correctly identifying proliferating cells (e.g., through Ki-67 co-staining) as FANCD2 foci are primarily formed during S-phase.
-
Experimental Protocols
PARP Activity Assay (Cell-Based)
This protocol provides a general framework for measuring PARP activity in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration. Include a positive control (e.g., a known DNA damaging agent like H2O2) and a negative control (vehicle).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
PARP Activity Measurement:
-
Several commercial kits are available for measuring PARP activity based on the incorporation of biotinylated NAD+ onto histone proteins. Follow the manufacturer's instructions.
-
Alternatively, you can perform a Western blot to detect the levels of poly(ADP-ribose) (PAR) polymers using a specific anti-PAR antibody.
-
-
Data Analysis:
-
Normalize the PARP activity to the total protein concentration for each sample.
-
Plot the percentage of PARP inhibition against the log of this compound concentration to determine the IC50 value.
-
γH2Ax Immunofluorescence Assay
This protocol details the steps for detecting and quantifying γH2Ax foci, a marker of DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound and/or a DNA damaging agent.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2Ax (e.g., clone JBW301) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2Ax foci per nucleus using image analysis software like ImageJ or CellProfiler.
-
Fanconi Anemia Triple Stain Immunofluorescence (FATSI) Assay
This protocol is for the simultaneous detection of FANCD2 foci, the proliferation marker Ki-67, and nuclear DNA to assess the functionality of the Fanconi Anemia pathway in proliferating cells.[9]
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat as required.
-
-
Fixation and Permeabilization:
-
Follow the same fixation and permeabilization steps as for the γH2Ax assay.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Prepare a primary antibody cocktail containing antibodies against FANCD2 (e.g., rabbit polyclonal) and Ki-67 (e.g., mouse monoclonal) diluted in blocking buffer.
-
Incubate with the primary antibody cocktail overnight at 4°C.
-
Wash three times with PBST.
-
Prepare a secondary antibody cocktail containing fluorescently-labeled anti-rabbit and anti-mouse antibodies with distinct fluorophores.
-
Incubate with the secondary antibody cocktail for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI and mount as described previously.
-
-
Image Acquisition and Analysis:
-
Acquire images in three channels (for DAPI, FANCD2, and Ki-67).
-
Analyze only the Ki-67 positive cells for the presence of FANCD2 foci. A cell is typically considered positive for FANCD2 foci if it has more than 5 distinct nuclear foci.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ki-67 immunofluorescence staining [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of the CDK9–cyclin T1 protein–protein interaction as a new approach against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of FANCD2 nuclear foci formation in paraffin embedded tumors; a potential patient enrichment strategy for treatment with DNA interstrand crosslinking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Veliparib Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Veliparib across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound capable of crossing the blood-brain barrier?
A1: Yes, preclinical data suggest that this compound can cross the blood-brain barrier. It has been described as a brain-penetrant poly(ADP-ribose) polymerase (PARP) inhibitor.[1] In preclinical models, this compound has demonstrated a brain-to-plasma concentration ratio of approximately 0.47, which is substantially higher than that of other PARP inhibitors like olaparib, rucaparib, and talazoparib.[1][2]
Q2: What is the typical concentration of this compound achieved in brain tumors in preclinical models?
A2: In orthotopic glioblastoma xenograft models, the maximum concentration (Cmax) of this compound in tumor tissue has been measured to be around 1.23 to 1.5 µM.[3][4]
Q3: What are the primary mechanisms that limit this compound's accumulation in the brain?
A3: A major factor limiting the brain accumulation of this compound and other PARP inhibitors is the activity of efflux transporters at the BBB.[2] Specifically, P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are known to actively transport these drugs out of the brain, thereby reducing their effective concentration at the target site.[5]
Q4: What are the most promising strategies to enhance this compound delivery to the brain?
A4: Two of the leading strategies being investigated are:
-
Nanoparticle-based delivery: Encapsulating this compound into nanoparticles can protect it from efflux pumps and facilitate its transport across the BBB.[6]
-
Focused Ultrasound (FUS): This non-invasive technique uses ultrasound waves to transiently and locally open the BBB, allowing for increased penetration of systemically administered drugs like this compound.[7][8]
Troubleshooting Guides
Low Brain-to-Plasma Ratio of this compound in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| High Efflux Transporter Activity (P-gp, BCRP) | - Co-administer a known P-gp or BCRP inhibitor to assess if the brain-to-plasma ratio improves. - Use genetically engineered animal models (e.g., P-gp knockout mice) to confirm the role of specific transporters. |
| Rapid Metabolism | - Analyze plasma and brain tissue for this compound metabolites to determine the extent of degradation. - Adjust the dosing regimen (e.g., more frequent administration) to maintain therapeutic concentrations. |
| Issues with Drug Formulation/Administration | - Verify the stability and solubility of your this compound formulation. - Ensure accurate and consistent dosing and administration route. |
| Inaccurate Sample Collection/Processing | - Standardize the timing of tissue collection post-administration to capture peak concentration. - Minimize the time between sample collection and processing/storage to prevent degradation. Ensure proper homogenization of brain tissue. |
Low Transport of this compound-Loaded Nanoparticles Across In Vitro BBB Models
| Potential Cause | Troubleshooting Steps |
| Suboptimal Nanoparticle Characteristics | - Size: Ensure nanoparticles are within the optimal size range for transcytosis (typically under 100 nm). - Surface Charge: Modify the surface charge; cationic nanoparticles may interact more readily with the negatively charged cell membrane. - Surface Chemistry: Functionalize nanoparticles with ligands (e.g., transferrin, insulin) that target receptors on brain endothelial cells to promote receptor-mediated transcytosis. |
| Low Encapsulation Efficiency | - Optimize the nanoparticle formulation protocol to improve drug loading.[9][10] - Accurately quantify the amount of this compound encapsulated in your nanoparticles. |
| Poor In Vitro Model Integrity | - Verify Barrier Tightness: Regularly measure the transendothelial electrical resistance (TEER) of your cell monolayer to ensure a tight barrier. - Check for Paracellular Leakage: Use a fluorescent marker like Lucifer yellow to assess the integrity of the tight junctions.[11] |
| Inadequate Incubation Time | - Perform a time-course experiment to determine the optimal duration for nanoparticle transport across the cell monolayer. |
Data Presentation
Table 1: Brain Penetration of this compound and Other PARP Inhibitors in Preclinical Models
| PARP Inhibitor | Brain-to-Plasma Ratio | Tumor Concentration (Cmax) | Animal Model | Reference |
| This compound | ~0.47 | ~1.5 µM | Glioblastoma Xenograft (Mouse) | [2][4] |
| Rucaparib | Lower than this compound | Not specified | Not specified | [2] |
| Talazoparib | Lower than this compound | Not specified | Not specified | [2] |
| Pamiparib | ~0.20 | Not specified | Mouse | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in brain tissue. Optimization may be required based on the specific instrumentation and experimental conditions.
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen brain tissue (~100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., PBS with protease inhibitors).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
-
Protein Precipitation:
-
To a 100 µL aliquot of the brain homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound spiked into blank brain homogenate.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Protocol 2: In Vitro Blood-Brain Barrier Transwell Assay
This protocol describes a method to assess the transport of this compound or this compound-loaded nanoparticles across a monolayer of brain endothelial cells.
-
Cell Seeding:
-
Coat the apical side of a Transwell insert (e.g., 0.4 µm pore size) with an appropriate extracellular matrix protein (e.g., collagen, fibronectin).
-
Seed brain endothelial cells (e.g., bEnd.3 or hCMEC/D3) onto the coated insert at a high density.
-
Culture the cells until a confluent monolayer is formed. Co-culturing with astrocytes on the basolateral side can improve barrier tightness.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the cell monolayer using a voltohmmeter. A high TEER value indicates a tight barrier.
-
Perform a paracellular permeability assay using a fluorescent marker (e.g., Lucifer yellow or FITC-dextran). Add the marker to the apical chamber and measure its appearance in the basolateral chamber over time. Low permeability indicates a well-formed barrier.[11]
-
-
Transport Experiment:
-
Replace the medium in both the apical and basolateral chambers with fresh assay buffer.
-
Add the test compound (this compound or this compound-loaded nanoparticles) to the apical chamber.
-
At designated time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber. Replace the collected volume with fresh assay buffer.
-
At the end of the experiment, collect the final samples from both chambers and lyse the cells on the insert to determine the intracellular concentration.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.
-
-
Visualizations
Caption: PARP Inhibition Signaling Pathway in Cancer Cells.
Caption: Workflow for Assessing this compound BBB Penetration In Vivo.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Role of PARP Inhibitors in Glioblastoma and Perceiving Challenges as Well as Strategies for Successful Clinical Development [frontiersin.org]
- 3. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pamiparib is a potent and selective PARP inhibitor with unique potential for the treatment of brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in drug delivery systems for targeting brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.unl.pt [research.unl.pt]
- 10. Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 12. This compound in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Veliparib's PARP Trapping Effect
Welcome to the technical support center for researchers utilizing the PARP inhibitor, Veliparib. This resource provides troubleshooting guidance and answers to frequently asked questions to help you design experiments and interpret data related to enhancing this compound's PARP trapping capabilities.
Frequently Asked Questions (FAQs)
Q1: What is the difference between PARP catalytic inhibition and PARP trapping?
A1: PARP catalytic inhibition refers to the blockage of the PARP enzyme's ability to synthesize poly(ADP-ribose) (PAR) chains, a crucial step in DNA single-strand break repair.[1] PARP trapping, on the other hand, is the stabilization of the PARP-DNA complex, which prevents the release of the PARP enzyme from the site of DNA damage.[2][3] These trapped complexes can lead to the collapse of replication forks, formation of double-strand breaks, and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair.[3][4]
Q2: How does this compound's PARP trapping potency compare to other clinical PARP inhibitors?
A2: this compound is a potent inhibitor of PARP-1 and PARP-2 catalytic activity, with Ki values of 5.2 and 2.9 nmol/L, respectively.[5] However, it is considered a weaker PARP trapping agent compared to other inhibitors like olaparib, niraparib, and especially talazoparib.[3][5][6] The cytotoxic effects of PARP inhibitors often correlate more strongly with their trapping efficiency than their catalytic inhibition.[7]
Q3: Why is my this compound monotherapy not showing significant cytotoxicity in my cancer cell line?
A3: The limited single-agent cytotoxicity of this compound can be attributed to its lower PARP trapping efficiency.[6] Additionally, if your cell line has a proficient homologous recombination (HR) pathway, it can effectively repair the double-strand breaks that arise from trapped PARP-DNA complexes, thus leading to resistance.[8] Another potential reason could be the upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), which can reduce the intracellular concentration of the inhibitor.[4][8]
Q4: What are the primary combination strategies to enhance this compound's efficacy?
A4: The efficacy of this compound can be significantly enhanced through combination with:
-
DNA Damaging Agents: Chemotherapeutics like temozolomide, platinum compounds (e.g., carboplatin, oxaliplatin), and topoisomerase I inhibitors (e.g., irinotecan) create DNA lesions that require PARP activity for repair.[5][6][9] Inhibition of PARP by this compound in this context leads to an accumulation of unrepaired DNA damage.
-
Radiation Therapy: Similar to chemotherapy, radiation induces DNA breaks, and this compound can potentiate its cytotoxic effects.[5]
-
Inhibitors of other DNA Damage Response (DDR) Pathways: Targeting parallel DNA repair pathways, such as the ATR pathway, can create a synthetic lethal interaction with PARP inhibition.[1][10]
-
Immune Checkpoint Inhibitors: There is emerging evidence for the synergistic effects of combining PARP inhibitors with immune checkpoint inhibitors.[11]
Troubleshooting Guides
Problem: Sub-optimal synergy observed when combining this compound with a DNA damaging agent.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient PARP Trapping | While this compound is a potent catalytic inhibitor, its trapping efficiency is lower than other PARP inhibitors. Consider testing a PARP inhibitor with stronger trapping potential like olaparib or talazoparib for comparison.[3] |
| Proficient Homologous Recombination (HR) Repair | The cell line may have a fully functional HR pathway, allowing it to repair the DNA double-strand breaks induced by the combination treatment. Confirm the HR status of your cells (e.g., BRCA1/2 mutation status, RAD51 focus formation).[8] Consider using cell lines with known HR defects or co-treatment with an HR inhibitor. |
| Drug Efflux | The cancer cells may be overexpressing multidrug resistance pumps like P-glycoprotein (P-gp), reducing the intracellular concentration of this compound.[4][8] Test for P-gp expression and consider using a P-gp inhibitor to see if it restores sensitivity. |
| Sub-optimal Dosing Schedule | The timing and duration of this compound and the DNA damaging agent administration are critical. An intermittent dosing schedule, where this compound is given after the chemotherapy agent, has been explored to manage toxicity and potentially enhance efficacy.[6] |
Problem: Difficulty in reliably measuring the PARP trapping effect of this compound.
| Possible Cause | Troubleshooting Suggestion |
| Assay Not Sensitive Enough | Standard PARP activity assays that measure PAR production may not accurately reflect PARP trapping.[7][12] |
| Incorrect Assay Principle | Ensure the assay you are using is designed to specifically measure the retention of PARP on DNA. |
| Experimental Variability | Inconsistent results can arise from variations in cell density, drug concentrations, or incubation times. |
Experimental Protocols
Protocol 1: In Vitro PARP Trapping Assay (Fluorescence Polarization-Based)
This protocol is adapted from the principles of the PARPtrap™ Assay.[7][12]
Objective: To quantify the ability of this compound to trap PARP1 or PARP2 on a DNA probe.
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme.
-
Fluorescently labeled DNA probe specific for PARP binding.
-
Assay buffer (optimized for PARP activity).
-
NAD+ solution.
-
This compound and other control PARP inhibitors.
-
384-well black microplate.
-
Microplate reader capable of measuring fluorescence polarization (FP).
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 384-well plate, add the purified PARP enzyme and the fluorescently labeled DNA probe to each well.
-
Add the diluted inhibitors to the respective wells. Include a "no compound" control and a "no NAD+" control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the PARylation reaction by adding NAD+ to all wells except the "no NAD+" control.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis:
-
The "no NAD+" control represents the maximum FP signal (100% trapping).
-
The "no compound" control represents the minimum FP signal (baseline trapping).
-
Calculate the percentage of PARP trapping for each inhibitor concentration relative to the controls.
-
Plot the percentage of trapping versus the inhibitor concentration to determine the EC50 value.
Visualizations
Caption: Mechanisms of PARP catalytic inhibition versus PARP trapping by this compound.
Caption: Combination strategies to potentiate the cytotoxic effects of this compound.
References
- 1. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trapping-of-parp1-and-parp2-by-clinical-parp-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase I Study of a Combination of Liposomal Irinotecan and this compound in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase I/II Study of this compound (ABT-888) in combination with 5-Fluorouracil and Oxaliplatin in Patients with Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. youtube.com [youtube.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Refining Veliparib Treatment Schedules for Synergistic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Veliparib treatment schedules. The information is designed to address specific issues encountered during experiments aimed at achieving synergistic effects with combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound and the principle of synthetic lethality?
A1: this compound is an oral inhibitor of poly(ADP-ribose) polymerase (PARP), specifically targeting PARP-1 and PARP-2.[1][2] PARP-1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs).[1][3]
In normal cells, DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), these DSBs cannot be repaired effectively.[1][3] This leads to chromosomal instability, cell cycle arrest, and ultimately, apoptosis. This concept, where the inhibition of two DNA repair pathways simultaneously leads to cell death while blocking either one alone is not lethal, is known as "synthetic lethality".[1][3]
Q2: We are not observing the expected synergy between this compound and our chosen chemotherapeutic agent. What are the potential reasons?
A2: A lack of synergy can stem from several factors:
-
Mechanism of the Combination Agent: this compound shows the most robust synergy with DNA-damaging agents like platinum compounds (carboplatin, cisplatin) and temozolomide.[3][4] Ensure the chosen agent's mechanism aligns with potentiating DNA damage that PARP inhibition can exploit.
-
Treatment Schedule and Sequence: The timing and order of drug administration are critical. For instance, preclinical studies suggest that PARP inhibition can potentiate the effects of DNA damaging agents.[5] In clinical trials, this compound is often administered for several days concurrently with and sometimes preceding the chemotherapeutic agent to maximize the accumulation of unrepaired DNA damage.[6]
-
Cell Line/Model System: The genetic background of your model is crucial. Synergy is most pronounced in models with inherent defects in DNA repair, such as BRCA1/2 mutations or a "BRCAness" phenotype.[2][3] Using HR-proficient cell lines may not yield synergistic effects.
-
Drug Concentrations: Sub-optimal concentrations of either this compound or the combination agent may not be sufficient to induce a synergistic effect. A thorough dose-response matrix experiment is essential to identify the optimal concentration range for synergy.
-
Acquired Resistance: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of HR function, increased drug efflux, or stabilization of replication forks.[7][8]
Q3: Our in vivo experiments are showing excessive toxicity with a this compound-chemotherapy combination. How can we mitigate this?
A3: High toxicity is a common challenge. Consider the following troubleshooting steps:
-
Dose Reduction: This is the most direct approach. Clinical trials frequently adjust the doses of both this compound and the accompanying chemotherapy to manage toxicities like myelosuppression (neutropenia, thrombocytopenia).[9][10]
-
Modify the Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule for this compound might be better tolerated while still achieving efficacy. For example, some clinical trials have explored dosing this compound for 7 or 14 days within a 21-day or 28-day cycle.[11][12]
-
Introduce Treatment-Free Intervals: A "2 weeks on, 1 week off" schedule for chemotherapy, with continuous this compound, has been implemented in clinical studies to manage hematologic toxicities.[9]
-
Supportive Care: Implement appropriate supportive care measures to manage side effects, such as growth factor support for neutropenia, which is a common dose-limiting toxicity.
Q4: How do we select the appropriate starting dose and schedule for a preclinical in vivo study?
A4: Base your preclinical schedule on established clinical trial data and in vitro results:
-
Review Clinical Data: Examine Phase I and II trial protocols for similar combinations. For example, when combining with carboplatin and paclitaxel, this compound has been tested at doses ranging from 50 mg to 200 mg twice daily.[9] With temozolomide, doses up to 150 mg twice daily have been established as the recommended phase II dose in some contexts.[13]
-
Determine In Vitro IC50: Use your in vitro data (e.g., from cell viability assays) to understand the effective concentration range. While direct translation is not possible, it provides a starting point for dosing.
-
Conduct a Pilot Tolerability Study: Before a full-scale efficacy study, run a small pilot with a few animals to determine the maximum tolerated dose (MTD) of your specific combination and schedule in your chosen animal model. Monitor for weight loss, signs of distress, and complete blood counts.
Q5: What biomarkers should we assess to confirm the mechanism of action and predict response?
A5: Key biomarkers can provide valuable insights:
-
PARP Inhibition (Pharmacodynamic Marker): Measure the levels of poly(ADP-ribose) (PAR) in peripheral blood mononuclear cells (PBMCs) or tumor tissue. A significant decrease in PAR levels after this compound administration confirms target engagement.[12]
-
DNA Damage (Response Marker): Assess the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. An increase in γH2AX foci in tumor cells following treatment suggests that this compound is effectively potentiating DNA damage.[12][14]
-
Homologous Recombination Deficiency (Predictive Marker): Screen for mutations in BRCA1/2 or other HR pathway genes.[1] Functional assays, like assessing for FANCD2 nuclear foci formation, can identify a "BRCAness" phenotype even without a known mutation.[2][15]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
| Potential Cause | Troubleshooting Step |
| Drug Stability | This compound is typically dissolved in DMSO for in vitro use. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[14] |
| Cell Seeding Density | Inconsistent cell numbers can lead to variability. Ensure a uniform cell density across all wells. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Timing | The timing of drug addition and the duration of the assay are critical. For combination studies, a pre-incubation with this compound before adding the DNA-damaging agent may be necessary. Optimize the incubation time post-treatment to capture the peak cytotoxic effect. |
| Edge Effects in Plates | The outer wells of a 96-well plate are prone to evaporation, leading to skewed results. Avoid using the outermost wells or ensure proper humidification during incubation. |
Issue 2: Lack of Tumor Regression in Xenograft Models
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure | The dose and schedule may be suboptimal. Perform pharmacokinetic (PK) analysis to ensure adequate plasma and tumor concentrations of this compound. Clinical studies show peak absorption between 0.5 and 1.5 hours.[3] |
| Tumor Model Resistance | The chosen xenograft model may be proficient in homologous recombination. Confirm the HR status of your cell line. Consider using a patient-derived xenograft (PDX) model from a BRCA-mutated tumor. |
| Suboptimal Combination Schedule | The timing of this compound relative to chemotherapy or radiation is crucial. Experiment with different schedules, such as administering this compound for several days leading up to and concurrently with the other agent.[6] |
| Tumor Heterogeneity | Tumors can be heterogeneous, with some clones being resistant. Analyze post-treatment tumor tissue to investigate potential resistance mechanisms. |
Quantitative Data Summary
Table 1: this compound Combination Therapy Schedules from Clinical Trials
| Combination Agents | Cancer Type | This compound Dose & Schedule | Chemotherapy/RT Schedule | Recommended Phase II Dose (RP2D) / MTD | Key Toxicities (Grade 3/4) | Reference |
| Carboplatin + Paclitaxel | Advanced Solid Tumors / TNBC | 50-200 mg BID (daily) | Carboplatin (AUC 2) + Paclitaxel (80 mg/m²) weekly (2 wks on, 1 wk off) | This compound 150 mg BID (daily) | Hematologic toxicities | [9] |
| Carboplatin | Metastatic Breast Cancer | Escalating doses (50-250 mg BID) on 7, 14, or 21-day schedules | Carboplatin (AUC 5) every 3 weeks | This compound 250 mg BID (days 1-21) | Thrombocytopenia, neutropenia, lymphopenia, anemia, fatigue | [2][11] |
| Temozolomide | Acute Myeloid Leukemia | 20-200 mg BID (days 4-12 in C1; 1-8 in C2+) | Temozolomide (200 mg/m²/day) on days 3-9 in C1; 1-5 in C2+ | This compound 150 mg BID | Oropharyngeal mucositis/esophagitis | [13] |
| Temozolomide | Metastatic Colorectal Cancer | 40 mg BID (days 1-7) | Temozolomide (150 mg/m²/day) on days 1-5 of a 28-day cycle | N/A (Phase 2) | Myelosuppression | [16] |
| 5-FU + Oxaliplatin (FOLFOX) | Metastatic Pancreatic Cancer | 40-250 mg BID (days 1-7) | Modified FOLFOX every 14 days | This compound 200 mg BID | Myelosuppression | [10] |
| Cyclophosphamide (metronomic) | Refractory Solid Tumors | 20-60 mg daily (continuous) | Cyclophosphamide (50 mg) daily | This compound 60 mg daily | Well tolerated | [12][17] |
| Cisplatin + Vinorelbine | TNBC / BRCA-mutated Breast Cancer | Up to 300 mg BID (days 1-14) | Cisplatin (75 mg/m²) day 1 + Vinorelbine (25 mg/m²) days 1, 8 every 21 days | This compound 300 mg BID | Well tolerated | [4] |
| Radiation Therapy (RT) | Endometrial Carcinoma (preclinical) | 1.7 µM (IC10) | 2, 4, 6, 8 Gy | N/A | N/A | [14] |
| RT + Temozolomide | Glioblastoma | 10 mg BID | RT + TMZ (75 mg/m²) for 6 weeks | Tolerable dose not found due to severe myelosuppression | Hematologic toxicities | [18][19] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies used to assess this compound's effect on cancer cells.[14]
-
Cell Seeding: Seed cells (e.g., Ishikawa endometrial cancer cells) in a 96-well plate at a density of 5,000 cells/well. Allow cells to attach and grow for 24 hours.
-
Drug Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.5 µM to 200 µM.
-
Treatment:
-
Single Agent: Replace the medium in each well with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO).
-
Combination: For synergy studies, pre-treat cells with a fixed, non-toxic concentration of this compound (e.g., the IC10 value) for 2 hours before adding the second agent (e.g., a chemotherapeutic drug or before irradiation).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Western Blot for γH2AX and PARP
This protocol is based on methods to detect DNA damage and PARP inhibition.[14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against γH2AX (Ser139), PARP-1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Protocol 3: Colony Formation Assay for Radiosensitization
This assay assesses the ability of single cells to proliferate into colonies after treatment, measuring long-term survival.[14]
-
Cell Seeding: Seed cells in 6-well plates at low densities (e.g., 800-3000 cells/well, density optimized for each cell line and radiation dose) and allow them to attach.
-
This compound Pre-treatment: Add this compound (e.g., at its IC10 concentration) to the designated wells 2 hours prior to irradiation.
-
Irradiation: Irradiate the plates with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a linear accelerator.
-
Incubation: After irradiation, replace the medium with fresh, drug-free medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Staining and Counting: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the surviving fraction (SF) for each dose by normalizing to the plating efficiency of the non-irradiated control group. Plot the data on a log-linear scale to generate a cell survival curve. The sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect of this compound.
Visualizations
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of this compound on an Intermittent and Continuous Schedule in Combination with Carboplatin in Metastatic Breast Cancer: A Safety and [18F]‐Fluorothymidine Positron Emission Tomography Biomarker Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Phase I Study of this compound (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of this compound (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase I/II Study of this compound (ABT-888) in combination with 5-Fluorouracil and Oxaliplatin in Patients with Metastatic Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of this compound on an Intermittent and Continuous Schedule in Combination with Carboplatin in Metastatic Breast Cancer: A Safety and [18F]-Fluorothymidine Positron Emission Tomography Biomarker Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 1 study of the PARP inhibitor this compound in combination with temozolomide in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A phase 2 study of the PARP inhibitor this compound plus temozolomide in patients with heavily pretreated metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I Study of this compound in Combination with Metronomic Cyclophosphamide in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Multi-Site Phase I Trial of this compound with Standard Radiation and Temozolomide in Patients with Newly Diagnosed Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A multi-site phase I trial of this compound with standard radiation and temozolomide in patients with newly diagnosed glioblastoma multiforme (GBM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Veliparib and Rucaparib in breast cancer models
In the landscape of targeted therapies for breast cancer, PARP inhibitors have emerged as a significant breakthrough, particularly for patients with deficiencies in DNA repair pathways. Among these, Veliparib and Rucaparib have been the subject of extensive research. This guide provides a comparative analysis of their performance in preclinical breast cancer models, offering insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two PARP Inhibitors
Both this compound and Rucaparib function by inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for the repair of single-strand DNA breaks. By blocking this repair mechanism, these inhibitors lead to the accumulation of DNA damage, which, in cancer cells with pre-existing defects in other DNA repair pathways like homologous recombination (HR), triggers a synthetic lethal effect, leading to cell death. This is particularly relevant in breast cancers with mutations in BRCA1 and BRCA2 genes, which are key components of the HR pathway.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This trapping creates a toxic protein-DNA complex that further obstructs DNA replication and transcription, contributing to the drug's cytotoxicity. Preclinical evidence consistently indicates that Rucaparib is a more potent PARP trapper than this compound.[1][2] This difference in trapping efficiency may influence their respective potencies and clinical activities.
In Vitro Efficacy: A Look at Cellular Response
Direct comparative studies evaluating the half-maximal inhibitory concentration (IC50) of this compound and Rucaparib across a broad panel of breast cancer cell lines in a single study are limited. However, available data from separate studies provide insights into their individual activities.
Rucaparib has demonstrated potent inhibitory activity in various breast cancer cell lines. For instance, in a study examining multiple PARP inhibitors, Rucaparib showed effective inhibitory potency in both triple-negative breast cancer (TNBC) and HER2-positive breast cancer cells, irrespective of their BRCA mutation status.[3]
This compound has also shown efficacy in preclinical models, often in combination with chemotherapy.[4][5] Its potency as a single agent is considered to be less than that of other PARP inhibitors with stronger trapping capabilities.[6]
The following table summarizes representative IC50 values for Rucaparib in different breast cancer cell lines from a study by an independent research group. It is important to note that direct comparison with this compound is challenging due to the lack of head-to-head studies with identical experimental conditions.
| Cell Line | Subtype | BRCA1/2 Status | Rucaparib IC50 (µM) |
| HCC1806 | TNBC | Wild-Type | ~0.9[3] |
| MDA-MB-231 | TNBC | Wild-Type | Not specified as highly sensitive[3] |
| MDA-MB-468 | TNBC | Wild-Type | Not specified as highly sensitive[3] |
In Vivo Performance: Tumor Growth Inhibition in Animal Models
This compound has been extensively studied in combination with chemotherapy in various breast cancer models. For example, in BRCA1 and BRCA2 mutated breast cancer xenograft models, the combination of this compound with cisplatin and carboplatin led to tumor regression.[4]
Rucaparib has shown efficacy as a single agent in preclinical models of tumors with homologous recombination deficiencies beyond just BRCA mutations.[7]
The absence of direct comparative in vivo studies makes it difficult to definitively conclude which agent has superior tumor growth inhibition capabilities in breast cancer models. Such studies would be invaluable for a direct comparison of their therapeutic potential.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of scientific findings. Below are generalized protocols for key experiments used to evaluate PARP inhibitors.
In Vitro Cytotoxicity Assay (MTT/SRB Assay)
This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Breast cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Rucaparib for a specified period (e.g., 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells convert MTT to formazan, which is then solubilized, and the absorbance is measured.
-
SRB Assay: Cells are fixed, and stained with Sulforhodamine B (SRB) dye. The bound dye is solubilized, and the absorbance is measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 values are determined by non-linear regression analysis.
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of the drugs in a living organism.
-
Cell Implantation: Human breast cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and receive this compound, Rucaparib, or a vehicle control via an appropriate route (e.g., oral gavage) at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth inhibition (TGI) are calculated to compare the efficacy of the treatments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the PARP inhibition signaling pathway and a typical experimental workflow for comparing PARP inhibitors.
Conclusion
Both this compound and Rucaparib are effective inhibitors of the PARP enzyme, with a clear role in the treatment of breast cancers harboring DNA repair deficiencies. The primary distinction in their preclinical profiles lies in their PARP trapping ability, with Rucaparib being a more potent trapper than this compound. While in vitro data suggests Rucaparib's high potency, the lack of direct head-to-head in vivo comparative studies makes it challenging to definitively declare a superior agent in terms of tumor growth inhibition. The choice between these inhibitors in a research or clinical setting may depend on the specific context, including the desire for potent single-agent activity versus a combination strategy with chemotherapy, where a weaker trapper like this compound might offer a better toxicity profile. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important therapeutic agents in the fight against breast cancer.
References
- 1. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]
- 2. breastcancer.org [breastcancer.org]
- 3. Efficacy and Safety of PARP Inhibitors in Advanced or Metastatic Triple-Negative Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on PARP Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the PARP inhibitor this compound on germ cell tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Independent Verification of Veliparib's Radiosensitizing Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Veliparib's performance as a radiosensitizing agent, supported by experimental data from independent studies. We will delve into its efficacy compared to other alternatives, detail the experimental protocols used for its validation, and visualize the key signaling pathways and experimental workflows.
Executive Summary
This compound (ABT-888) is a potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which are critical components of the DNA single-strand break repair (SSBR) machinery. By inhibiting PARP, this compound compromises the repair of DNA damage induced by radiotherapy, leading to the accumulation of cytotoxic double-strand breaks and enhancing tumor cell death. Preclinical studies have consistently demonstrated this compound's ability to sensitize various cancer cell lines to radiation. However, its clinical efficacy has shown variability across different tumor types and in comparison to other PARP inhibitors. This guide will explore the nuances of its radiosensitizing properties.
Comparative Efficacy of this compound
The radiosensitizing effect of this compound has been evaluated in numerous preclinical models across a range of cancers. Key quantitative data from these studies are summarized below.
In Vitro Radiosensitization Data
| Cell Line | Cancer Type | This compound Concentration | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) / Dose Enhancement Factor (DEF) | Key Findings |
| Ishikawa | Endometrial Carcinoma | 1.7 µmol/L | 2, 4, 6, 8 | 1.229[1] | This compound significantly enhanced radiation sensitivity.[1] |
| D425 & D283 | Medulloblastoma | Not specified | 1, 2.5, 5, 7.5 | Additive to synergistic effect | This compound significantly reduced colony formation in combination with radiation.[2] |
| SUM-190, MDA-IBC-3, SUM-149 | Inflammatory Breast Cancer | Up to 10µM | Not specified | Not specified for this compound alone | Olaparib was noted to be a more potent radiosensitizer than this compound in these cell lines.[3] |
| Calu-6 | Non-Small Cell Lung Cancer | 1 µmol/L | Not specified | Not specified | This compound alone radiosensitized NSCLC cells.[4] |
In Vivo Radiosensitization Data
| Xenograft Model | Cancer Type | This compound Dose | Radiation Regimen | Key Findings |
| D425 | Medulloblastoma | Not specified | 18 Gy multifractionated craniospinal irradiation | Combination therapy significantly increased median survival to 53 days compared to 34.5 days with radiation alone.[2] |
| SUM-190 | Inflammatory Breast Cancer | Not specified | Not specified | The combination of a PARP inhibitor and radiation significantly delayed tumor doubling and tripling times compared to either treatment alone.[3] |
Comparison with Other PARP Inhibitors
A critical aspect of evaluating this compound is its performance relative to other PARP inhibitors. The primary distinction lies in their dual mechanisms of action: enzymatic PARP inhibition and PARP-DNA trapping.
-
This compound is primarily a catalytic inhibitor of PARP with weak PARP trapping activity.[4]
-
Olaparib , in contrast, is a potent catalytic inhibitor and also an efficient PARP trapper.[3][4]
This difference in PARP trapping is believed to contribute to the observed differences in radiosensitizing potency. One study in non-small cell lung cancer cells found that while both this compound and Olaparib could radiosensitize cells, Olaparib showed a greater potentiation of radiosensitization when combined with a WEE1 inhibitor, a factor attributed to its superior PARP trapping ability.[4] Similarly, in inflammatory breast cancer cell lines, Olaparib was found to be a more potent radiosensitizer than this compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of these findings.
Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of ionizing radiation and the efficacy of radiosensitizers.
-
Cell Seeding: Cancer cells are seeded at a low density in 6-well plates to allow for the formation of individual colonies.
-
Drug Treatment: Cells are pre-treated with this compound or another PARP inhibitor for a specified duration (e.g., 24 hours) before irradiation.
-
Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubation: The plates are incubated for a period of 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of the treated cells to that of the untreated controls. The sensitizer enhancement ratio (SER) is then determined by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 50%) with and without the sensitizer.
γH2AX Foci Formation Assay
This immunofluorescence-based assay is used to quantify DNA double-strand breaks (DSBs), a hallmark of radiation-induced DNA damage.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or radiation.
-
Fixation and Permeabilization: At various time points post-irradiation, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The number of distinct fluorescent foci per nucleus is counted using a fluorescence microscope. An increase in the number and persistence of γH2AX foci in cells treated with this compound and radiation compared to radiation alone indicates inhibition of DNA repair.[2]
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy and potential toxicities of radiosensitizing agents.
-
Tumor Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.
-
Monitoring: Tumor growth is monitored regularly by caliper measurements. Animal survival is also tracked.
-
Endpoint Analysis: At the end of the study, tumors may be excised for histological and molecular analysis, such as immunohistochemistry for markers of apoptosis and DNA damage.[2]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Radiosensitization
The following diagram illustrates the key signaling pathway involved in this compound-mediated radiosensitization.
Caption: Mechanism of this compound-mediated radiosensitization.
Experimental Workflow for In Vitro Radiosensitization Assessment
The following diagram outlines the typical experimental workflow for evaluating the radiosensitizing properties of this compound in vitro.
Caption: In vitro workflow for this compound radiosensitization studies.
Conclusion
Independent verification studies confirm that this compound possesses radiosensitizing properties across various cancer types, primarily by inhibiting PARP-mediated DNA repair. The enhancement of radiation-induced cytotoxicity has been demonstrated through both in vitro and in vivo experiments. However, its efficacy can be influenced by the specific cancer type and potentially by its lower PARP trapping activity compared to other PARP inhibitors like Olaparib. For researchers and drug development professionals, these findings underscore the importance of considering the specific molecular context of the tumor and the nuanced mechanisms of different PARP inhibitors when designing clinical trials for radiosensitization. The provided experimental protocols offer a framework for further independent validation and comparative studies in this promising area of cancer therapy.
References
- 1. Blocking PARP activity with the inhibitor this compound enhances radiotherapy sensitivity in endometrial carcinoma - ProQuest [proquest.com]
- 2. This compound Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 Trapping and DNA Replication Stress Enhance Radiosensitization with Combined WEE1 and PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Veliparib and Talazoparib for PARP trapping
In the landscape of cancer therapeutics, particularly for tumors harboring DNA damage repair deficiencies, PARP inhibitors have emerged as a cornerstone of targeted therapy. Among these, Veliparib and Talazoparib represent two distinct profiles in their mechanism of action, primarily differing in their ability to "trap" the PARP enzyme on DNA. This guide provides a comprehensive, data-driven comparison of this compound and Talazoparib, focusing on their PARP trapping potency, cytotoxic effects, and the underlying experimental methodologies.
Executive Summary
While both this compound and Talazoparib are effective inhibitors of PARP catalytic activity, they exhibit a dramatic difference in their PARP trapping capabilities. Talazoparib is a significantly more potent PARP trapper, which correlates with greater cytotoxicity in various cancer cell lines, especially those with deficiencies in homologous recombination repair, such as BRCA1/2 mutations.[1][2][3] this compound, on the other hand, is considered a weak PARP trapper, with its primary mechanism of action being the inhibition of PARP's catalytic function.[4][5][6] This fundamental difference has significant implications for their clinical application and potential toxicities.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and Talazoparib.
Table 1: PARP Catalytic Inhibition
| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| This compound | 5.2 | 2.9 | [7] |
| Talazoparib | ~0.5 - 1 | ~0.2 | [8] |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50%. Lower values indicate greater potency.
Table 2: PARP Trapping Potency
| Inhibitor | Relative Trapping Potency | Reference |
| This compound | Weak / Low | [1][3][4][5] |
| Talazoparib | Potent / High (reportedly 100- to 1,000-fold greater than other PARP inhibitors) | [2][8][9] |
PARP trapping potency refers to the ability of the inhibitor to stabilize the PARP-DNA complex, preventing the release of PARP from the site of DNA damage.
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | Genetic Background | This compound IC₅₀ (µM) | Talazoparib IC₅₀ (nM) | Reference |
| DLD1-BRCA2-/- | BRCA2 deficient | Not specified | Not specified, but Talazoparib is significantly more potent | [10] |
| SUM149PT | BRCA1 mutant | Not specified, but Talazoparib is significantly more potent | Not specified | [10] |
| HeyA8 | Ovarian Cancer | ~25 (for synergy with MMS) | ~0.005 (for synergy with MMS) | [4] |
IC₅₀ values for cytotoxicity represent the concentration of the drug that reduces cell viability by 50%.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for PARP inhibitors involves the disruption of single-strand break (SSB) repair. When PARP is inhibited, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[11]
The key difference between this compound and Talazoparib lies in the concept of PARP trapping . While catalytic inhibition prevents PARP from signaling and recruiting other DNA repair factors, PARP trapping physically sequesters the PARP enzyme on the DNA at the site of damage.[12] These trapped PARP-DNA complexes are highly cytotoxic, as they create physical obstructions to DNA replication and transcription.[9][12] Talazoparib's superior ability to induce these toxic complexes is believed to be a major contributor to its high potency.[8][9][13]
Caption: Mechanism of action of PARP inhibitors in HR-deficient cancer cells.
Experimental Protocols
The following sections detail the methodologies for key experiments used to compare this compound and Talazoparib.
PARP Trapping Assays
1. Cellular Fractionation and Immunoblotting:
This method quantifies the amount of PARP protein retained on chromatin.
-
Cell Treatment: Cancer cells are treated with varying concentrations of this compound or Talazoparib, often in combination with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce SSBs.[4]
-
Cell Lysis and Fractionation: Cells are lysed, and subcellular components are separated into cytoplasmic, nuclear soluble, and chromatin-bound fractions using commercially available kits.[4]
-
Immunoblotting: The chromatin-bound fraction is then analyzed by SDS-PAGE and Western blotting using antibodies specific for PARP1 and a loading control (e.g., Histone H3).[4]
-
Quantification: The intensity of the PARP1 band in the chromatin fraction is quantified to determine the extent of PARP trapping.
Caption: Workflow for the PARP trapping assay using cellular fractionation.
2. Proximity Ligation Assay (PLA):
PLA is an immunofluorescence-based method to detect and quantify protein-protein or protein-DNA interactions in situ.
-
Cell Preparation: Cells are cultured on chamber slides, treated with PARP inhibitors, and then fixed and permeabilized.[14]
-
Primary Antibodies: Two primary antibodies raised in different species that recognize PARP1 are used.
-
PLA Probes: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added. When the primary antibodies are in close proximity (indicating trapped PARP1 on DNA), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: The circular DNA is amplified by rolling-circle amplification, and the product is detected with a fluorescently labeled probe.
-
Imaging and Analysis: The fluorescent signals, appearing as distinct spots, are visualized by fluorescence microscopy and quantified.[14]
Cell Viability/Cytotoxicity Assays
CellTiter-Glo® Luminescent Cell Viability Assay:
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Plating and Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound or Talazoparib for a specified period (e.g., 72 hours).[4]
-
Reagent Addition: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to the wells.
-
Lysis and Luminescence: The reagent lyses the cells, and in the presence of ATP, the luciferase catalyzes a reaction that produces a luminescent signal.
-
Measurement: The luminescent signal is measured using a luminometer and is directly proportional to the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves and calculate IC₅₀ values.[4]
DNA Damage Assays
γH2AX Immunofluorescence Staining:
This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.
-
Cell Treatment and Fixation: Cells are treated with the PARP inhibitors, fixed, and permeabilized.
-
Immunostaining: Cells are incubated with a primary antibody specific for γH2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging: The cells are imaged using a fluorescence microscope.
-
Analysis: The number and intensity of γH2AX foci per nucleus are quantified to assess the level of DNA damage. An increase in γH2AX foci indicates an accumulation of DSBs.[10]
Conclusion
The head-to-head comparison of this compound and Talazoparib reveals a clear distinction in their PARP trapping abilities, with Talazoparib being markedly more potent in this regard. This heightened trapping efficiency translates to greater cytotoxicity, particularly in cancer cells with compromised DNA repair pathways. The choice between these inhibitors in a clinical or research setting will depend on the specific context, including the tumor's genetic background and the desired therapeutic window. Understanding the nuances of their mechanisms, as elucidated by the experimental data and protocols presented here, is crucial for the rational design of cancer therapies leveraging PARP inhibition.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel modifications of PARP inhibitor this compound increase PARP1 binding to DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PARP1 trapping assay [bio-protocol.org]
A Comparative Analysis of the Toxicity Profiles of Veliparib and Niraparib for Drug Development Professionals
An in-depth guide for researchers and scientists on the hematological and non-hematological toxicities of the PARP inhibitors Veliparib and Niraparib, supported by experimental data and methodologies.
In the rapidly evolving landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Among the numerous PARP inhibitors developed, this compound and Niraparib have been extensively studied, each demonstrating distinct clinical activity and, critically, unique toxicity profiles. This guide provides a comprehensive comparative study of the toxicities associated with this compound and Niraparib, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound and Niraparib, both potent inhibitors of PARP enzymes, exhibit notable differences in their safety profiles, primarily driven by their distinct mechanisms of action, including their differential ability to "trap" PARP enzymes on DNA. Niraparib is associated with a higher incidence of severe hematological toxicities, particularly thrombocytopenia, which is often dose-limiting. In contrast, this compound generally demonstrates a more modest myelosuppressive profile. Non-hematological toxicities also differ, with Niraparib being linked to a higher risk of cardiovascular events, such as hypertension and palpitations. This guide will delve into the quantitative differences in adverse events, detail the experimental protocols used to assess these toxicities, and visualize the underlying mechanistic pathways.
Comparative Toxicity Data
The following tables summarize the incidence of key grade 3 or higher adverse events observed in clinical trials of this compound and Niraparib. It is important to note that direct head-to-head comparative trials are limited, and these data are compiled from various studies, which may have different patient populations and treatment regimens.
Table 1: Comparison of Grade ≥3 Hematological Toxicities
| Adverse Event | This compound (Monotherapy or Combination Therapy) | Niraparib (Monotherapy) |
| Thrombocytopenia | 2% - 12%[1] | 28.7% - 34%[2][3] |
| Neutropenia | 2% - 36%[1] | 12.8% - 20.3%[3] |
| Anemia | 4.2% - 30%[4] | 25.3% - 31%[3] |
Table 2: Comparison of Common Grade ≥3 Non-Hematological Toxicities
| Adverse Event | This compound (Monotherapy or Combination Therapy) | Niraparib (Monotherapy) |
| Nausea | 4%[1] | <5%[5] |
| Vomiting | Not commonly reported as Grade ≥3 | <5%[5] |
| Fatigue | Grade 3: 11%[1] | Not commonly reported as Grade ≥3 |
| Hypertension | Not a commonly reported toxicity | ~9%[6] |
Key Differences in Toxicity Profiles
The data clearly indicate that Niraparib is associated with a significantly higher incidence of severe thrombocytopenia and anemia compared to this compound[1][2][3][4]. While neutropenia can be a significant toxicity for both drugs, the reported ranges vary widely for this compound depending on whether it is used as a monotherapy or in combination with chemotherapy.
A key strategy to mitigate Niraparib's hematological toxicity has been the implementation of an individualized starting dose based on a patient's baseline weight and platelet count[7][8]. This approach has been shown to reduce the incidence of severe hematological adverse events[6].
Regarding non-hematological toxicities, while both drugs can cause gastrointestinal issues like nausea and fatigue, these are generally low-grade[1][5]. A notable distinction is the association of Niraparib with cardiovascular events, particularly hypertension, which is not a prominent toxicity of this compound[6].
Mechanistic Insights into Toxicity Differences
The disparity in the toxicity profiles of this compound and Niraparib can be partly attributed to their differential PARP trapping potency. PARP trapping is the process by which PARP inhibitors lock the PARP enzyme onto DNA, leading to the formation of cytotoxic PARP-DNA complexes. The potency of PARP trapping has been correlated with the extent of bone marrow toxicity[2].
-
This compound is considered a relatively weak PARP trapper compared to other clinical PARP inhibitors[1][3][9]. Its primary mechanism of action is through catalytic inhibition of PARP.
-
Niraparib exhibits a more potent PARP trapping ability than this compound, which is thought to contribute to its more pronounced myelosuppressive effects[10][11].
The cardiovascular toxicity of Niraparib may be linked to off-target effects. Preclinical studies suggest that Niraparib can inhibit dopamine, norepinephrine, and serotonin transporters, which could contribute to observed hypertension and palpitations[12].
Experimental Protocols
The assessment of this compound and Niraparib toxicity involves a range of in vitro and in vivo experimental protocols.
In Vitro Toxicity Assays
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the PARP inhibitors on cancer cell lines and normal cells (e.g., hematopoietic progenitor cells).
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or Niraparib for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by the PARP inhibitors.
-
Methodology:
-
Treat cells with the PARP inhibitors at various concentrations and time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
-
In Vivo Animal Toxicity Studies
-
Objective: To evaluate the systemic toxicity of the PARP inhibitors in animal models (e.g., mice, rats).
-
Methodology:
-
Administer this compound or Niraparib to animals via the intended clinical route (e.g., oral gavage) at various dose levels for a defined period.
-
Monitor the animals for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Collect blood samples at regular intervals for complete blood counts (CBC) and serum chemistry analysis to assess hematological and organ toxicity.
-
At the end of the study, perform a complete necropsy and collect organs for histopathological examination.
-
Visualizing the Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the toxicity of this compound and Niraparib.
Caption: Differential PARP trapping potency of this compound and Niraparib leading to cytotoxicity.
Caption: General experimental workflow for assessing PARP inhibitor toxicity.
Conclusion
The choice between this compound and Niraparib in a clinical or developmental context requires a careful consideration of their respective toxicity profiles. Niraparib's higher incidence of hematological toxicities, particularly thrombocytopenia, necessitates vigilant monitoring and proactive management strategies such as individualized dosing. This compound's more favorable hematological safety profile may make it a more suitable candidate for combination therapies with other myelosuppressive agents. The differences in their PARP trapping abilities and potential off-target effects provide a mechanistic basis for these distinct safety profiles. Further head-to-head clinical trials would be invaluable in providing a more definitive comparison and guiding optimal patient selection and treatment strategies. This guide serves as a foundational resource for professionals in the field to make informed decisions in the ongoing development and application of these important cancer therapeutics.
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niraparib first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer: final overall survival results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and management of niraparib monotherapy in ovarian cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. cda-amc.ca [cda-amc.ca]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. oaepublish.com [oaepublish.com]
- 10. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
The Double-Edged Sword: How 53BP1 Loss Confers Veliparib Resistance
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. One such critical mechanism is the loss of the tumor suppressor protein 53BP1 in the context of PARP inhibitors like Veliparib. This guide provides an objective comparison of cellular responses to this compound in the presence and absence of 53BP1, supported by experimental data and detailed protocols.
The efficacy of PARP inhibitors, such as this compound, is largely dependent on the concept of synthetic lethality, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, often due to mutations in genes like BRCA1. PARP inhibitors trap PARP enzymes on single-strand DNA breaks, which then collapse replication forks, leading to double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be accurately repaired, resulting in cell death.
However, a significant challenge in the clinical use of PARP inhibitors is the development of resistance. One key mechanism of acquired resistance in BRCA1-mutated cancers is the loss of 53BP1. 53BP1 is a crucial protein that promotes non-homologous end joining (NHEJ), a major DNA double-strand break repair pathway, while simultaneously inhibiting HR.[1][2][3][4] In the absence of functional BRCA1, 53BP1's inhibition of HR is a key driver of synthetic lethality with PARP inhibitors. When 53BP1 is lost, the block on HR is lifted, partially restoring this repair pathway and thus rendering the cancer cells resistant to PARP inhibition.[5][6][7][8]
Comparative Efficacy of this compound: 53BP1-Proficient vs. 53BP1-Deficient Cells
The differential response to this compound based on 53BP1 status can be quantitatively assessed through various in vitro and in vivo experiments. The following tables summarize key experimental data from studies investigating this phenomenon.
| Cell Line/Model | 53BP1 Status | This compound (Olaparib) IC50 | Key Findings | Reference |
| KB1P-B11 (BRCA1-deficient mouse mammary tumor cells) | Proficient | Lower (Sensitive) | Cells are sensitive to PARP inhibition. | [9] |
| KB1P-B11 with shRNA against 53BP1 | Deficient | Higher (Resistant) | Loss of 53BP1 leads to reduced sensitivity to olaparib. | [9] |
| KB1P-G3 (BRCA1-deficient mouse mammary tumor cells) | Proficient | Lower (Sensitive) | Cells are sensitive to PARP inhibition. | [9] |
| KB1P-G3 with shRNA against 53BP1 | Deficient | Higher (Resistant) | Depletion of 53BP1 results in reduced sensitivity to olaparib. | [9] |
| ATM-deficient breast cancer cells | Proficient | Sensitive to PARP inhibitor in combination with ATM inhibitor | Inhibition of ATM increases cytotoxicity of PARP inhibitor. | [10] |
| ATM-deficient breast cancer cells with shRNA against 53BP1 | Deficient | Resistant to PARP inhibitor in combination with ATM inhibitor | Depletion of 53BP1 reduces the cytotoxic effect of combined PARP and ATM inhibition. | [10] |
| Experiment | 53BP1-Proficient (BRCA1-deficient) | 53BP1-Deficient (BRCA1-deficient) | Implication | Reference |
| RAD51 Foci Formation (marker for HR) | Absent or significantly reduced upon DNA damage | Restored formation of RAD51 foci upon DNA damage | Loss of 53BP1 restores homologous recombination activity. | [5][9] |
| Clonogenic Survival Assay | Low cell survival in the presence of PARP inhibitor | Increased cell survival in the presence of PARP inhibitor | 53BP1 loss confers resistance to PARP inhibitor-induced cell death. | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of the molecules involved, the following diagrams illustrate the core signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments cited in the literature.
Cell Viability Assays (General Protocol)
Cell viability can be assessed using various methods, such as MTS or colony formation assays.[10][11][12][13][14]
MTS Assay:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Survival Assay:
-
Seed a low number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Allow the cells to grow for 10-14 days until visible colonies form.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
RAD51 Foci Formation Assay
This assay is used to visualize the assembly of RAD51 at sites of DNA damage, a key step in homologous recombination.
-
Grow cells on coverslips in a multi-well plate.
-
Induce DNA damage, for example, by treating with a DNA damaging agent or ionizing radiation.
-
Fix the cells with 4% paraformaldehyde at a specific time point post-damage.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.
Western Blot for 53BP1 Knockdown Verification
This technique is essential to confirm the successful depletion of the 53BP1 protein following shRNA or siRNA treatment.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for 53BP1.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as beta-actin or GAPDH, to ensure equal protein loading.
Conclusion
The loss of 53BP1 is a clinically relevant mechanism of resistance to PARP inhibitors like this compound in BRCA1-deficient tumors. This resistance is mediated by the partial restoration of homologous recombination. Understanding the underlying molecular pathways and having robust experimental protocols to validate these findings are crucial for the development of next-generation therapies and strategies to overcome resistance. The data and methods presented in this guide provide a foundational resource for researchers in the field of oncology and drug development.
References
- 1. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of 53BP1 in the regulation of DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of 53BP1 Causes PARP Inhibitor Resistance in Brca1-Mutated Mouse Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of 53BP1 causes PARP inhibitor resistance in BRCA1-mutated mouse mammary tumors [cancer.fr]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vigo-avocats.com [vigo-avocats.com]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. researchgate.net [researchgate.net]
Benchmarking Veliparib's Chemotherapy Potentiation Against Other PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of Poly (ADP-ribose) polymerase (PARP) inhibitors with chemotherapy has emerged as a promising approach to enhance the efficacy of DNA-damaging agents in oncology. Veliparib (ABT-888), a potent inhibitor of PARP-1 and PARP-2, has been extensively evaluated in this context. This guide provides an objective comparison of this compound's ability to potentiate chemotherapy against other prominent PARP inhibitors, supported by experimental data from preclinical and clinical studies.
Quantitative Data Summary
The following tables summarize key efficacy and safety data from comparative studies involving this compound and other PARP inhibitors in combination with chemotherapy.
Table 1: Preclinical Efficacy of PARP Inhibitors in Combination with Chemotherapy
| PARP Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| This compound | Temozolomide | Ewing Sarcoma (orthotopic mouse model) | Synergistic antitumor activity. Initially less active than Olaparib or BMN-673 at lower doses, but demonstrated similar efficacy at higher, tolerable doses. | [1] |
| Olaparib | Temozolomide | Ewing Sarcoma (orthotopic mouse model) | Demonstrated synergy with temozolomide. | [1] |
| BMN-673 (Talazoparib) | Temozolomide | Ewing Sarcoma (orthotopic mouse model) | Showed synergistic effects when combined with temozolomide. | [1] |
| This compound | Temozolomide | Glioblastoma Multiforme (GBM) Xenografts | Potentiated TMZ cytotoxicity in both TMZ-sensitive and resistant cell lines in vitro. However, in vivo sensitizing effects were restricted to TMZ-sensitive models. | [2] |
| Olaparib | Temozolomide | - | Greater in vitro activity in combination with temozolomide compared to this compound + temozolomide, potentially due to higher PARP trapping. | [1] |
Table 2: Clinical Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Phase | Treatment Arms | Progression-Free Survival (PFS) | Overall Survival (OS) | Objective Response Rate (ORR) | Reference |
| Advanced Squamous NSCLC | III | This compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | No significant difference (median 5.6 months per arm) | Median 12.2 vs. 11.2 months (favored this compound) | - | [3] |
| Metastatic Breast Cancer (BRCA1/2 mutated) | II | 1. This compound + Carboplatin/Paclitaxel 2. This compound + Temozolomide 3. Placebo + Carboplatin/Paclitaxel | - | - | - | [4] |
| Advanced Ovarian Cancer (Newly Diagnosed) | III (VELIA) | 1. This compound (throughout) + Chemo 2. This compound (upfront) + Chemo 3. Placebo + Chemo | Median 23.5 vs. 17.3 months (this compound throughout vs. Control) | - | 84% (this compound throughout) vs. 74% (Control) | [5][6] |
| Advanced Breast Cancer (gBRCA mutated) | III (BROCADE3) | This compound + Carboplatin/Paclitaxel vs. Placebo + Carboplatin/Paclitaxel | Median 14.5 vs. 12.6 months | - | - | [6] |
| Glioblastoma (Newly Diagnosed, MGMT-hypermethylated) | II/III | This compound + Temozolomide vs. Placebo + Temozolomide | No significant difference | Median 28.1 vs. 24.8 months (not statistically significant) | - | [7] |
Table 3: Comparative Clinical Efficacy of Other PARP Inhibitors with Chemotherapy
| PARP Inhibitor | Cancer Type | Phase | Treatment Arms | Progression-Free Survival (PFS) | Reference |
| Olaparib | Recurrent Platinum-Sensitive Ovarian Cancer | II | Olaparib + Carboplatin/Paclitaxel vs. Chemotherapy alone | - | [8] |
| Talazoparib | Advanced Breast Cancer (gBRCA mutated) | III (EMBRACA) | Talazoparib monotherapy vs. Chemotherapy | Median 8.6 vs. 5.6 months | [9] |
| Niraparib | Platinum-Sensitive Recurrent Ovarian Cancer | - | Niraparib + Bevacizumab vs. Niraparib alone | Median 11 vs. 5 months | [10] |
| Olaparib | Platinum-Sensitive Ovarian Cancer | III | Olaparib + Cediranib vs. Olaparib alone vs. Chemotherapy | No significant difference between the three arms | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.
Preclinical In Vivo Study: PARP Inhibitors with Temozolomide in Ewing Sarcoma
-
Objective: To evaluate the synergistic antitumor activity of this compound, Olaparib, and BMN-673 (Talazoparib) with temozolomide.
-
Animal Model: Orthotopic mouse model of Ewing sarcoma.
-
Treatment Regimen:
-
PARP inhibitors (this compound, Olaparib, or BMN-673) were administered at specified dosages.
-
Temozolomide was administered in combination with the PARP inhibitors.
-
A control group received the vehicle.
-
In some experiments, irinotecan was also added to the combination.
-
-
Efficacy Assessment: Tumor growth was monitored and compared between the different treatment groups.
-
Key Findings: While all three PARP inhibitors showed synergy with temozolomide, this compound was noted to be less active at lower doses but achieved similar efficacy to the other inhibitors at higher, well-tolerated doses.[1]
Clinical Trial Protocol: Phase III VELIA Study in Ovarian Cancer
-
Objective: To assess the efficacy and safety of this compound added to first-line chemotherapy and continued as maintenance monotherapy in newly diagnosed high-grade serous ovarian cancer.
-
Study Design: A randomized, three-arm, placebo-controlled Phase III trial.
-
Patient Population: Patients with newly diagnosed stage III or IV high-grade serous ovarian, fallopian tube, or primary peritoneal cancer.
-
Treatment Arms:
-
This compound Throughout: this compound (150 mg twice daily) combined with carboplatin and paclitaxel, followed by this compound maintenance (400 mg twice daily).
-
This compound Combination Only: this compound (150 mg twice daily) with carboplatin and paclitaxel, followed by placebo maintenance.
-
Control: Placebo combined with carboplatin and paclitaxel, followed by placebo maintenance.
-
-
Primary Endpoint: Progression-free survival.
-
Key Findings: The "this compound throughout" arm demonstrated a significant improvement in PFS compared to the control arm.[5][11]
Clinical Trial Protocol: Phase II Study of this compound with Temozolomide in Glioblastoma
-
Objective: To determine the efficacy of this compound in combination with temozolomide in patients with newly diagnosed glioblastoma multiforme.[12]
-
Study Design: A randomized, placebo-controlled Phase II/III trial.
-
Patient Population: Patients with newly diagnosed glioblastoma multiforme.
-
Treatment Arms:
-
Experimental Arm: this compound administered orally twice daily on days 1-7 in combination with standard temozolomide (150-200 mg/m² on days 1-5 of a 28-day cycle).
-
Control Arm: Placebo administered on the same schedule with standard temozolomide.
-
-
Primary Endpoint: Overall survival.
-
Key Findings: The addition of this compound to temozolomide did not significantly extend overall survival in patients with MGMT-hypermethylated glioblastoma.[7]
Visualizations
Signaling Pathway: PARP Inhibition and Chemotherapy Synergy
The synergistic effect of PARP inhibitors and DNA-damaging chemotherapy is rooted in the concept of synthetic lethality.
References
- 1. Profile of this compound and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discordant in vitro and in vivo chemo-potentiating effects of the PARP inhibitor this compound in temozolomide-sensitive versus -resistant glioblastoma multiforme xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized Phase II study of this compound with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. curetoday.com [curetoday.com]
- 8. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 9. Talazoparib versus chemotherapy in patients with germline BRCA1/2-mutated HER2-negative advanced breast cancer: final overall survival results from the EMBRACA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Temozolomide + this compound for Glioblastoma · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
Safety Operating Guide
Safeguarding Researchers: Essential Personal Protective Equipment and Disposal Protocols for Veliparib
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Veliparib. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
This compound, a potent PARP inhibitor, requires meticulous handling due to its potential health hazards. The following procedures for personal protective equipment (PPE) and disposal are based on established safety data sheets and handling guidelines to ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE) for Handling this compound
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the required equipment for handling this compound in a research setting.[1][2][3]
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Fire/flame resistant and impervious clothing or lab coat. | EN 374 (EU) |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4] | NIOSH/MSHA or EN 149 approved. |
Note: Occupational exposure limits for this compound are not currently established. Therefore, a conservative approach to PPE is highly recommended.
Experimental Protocols: Safe Handling and Disposal Workflow
The following step-by-step procedures detail the safe handling and disposal of this compound.
Handling Protocol:
-
Preparation:
-
Ensure adequate ventilation in the handling area, preferably within a certified chemical fume hood.[1]
-
Assemble all necessary materials, including this compound, solvents, and experimental apparatus, within the designated workspace.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Handle solid this compound with care to avoid dust formation.[1]
-
If reconstituting, slowly add the solvent to the solid to prevent splashing.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within the fume hood.
-
Avoid direct contact with the substance and solutions.
-
Use Luer-Lok syringes and other secure fittings to prevent leaks and spills.[5]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. A detergent solution followed by a thorough rinse is a general recommendation.[6]
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.
-
Disposal Protocol:
This compound and all contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
-
Waste Segregation:
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated secondary containment area.
-
-
Disposal Request:
-
Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department.
-
Visualizing the Workflow: Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
